Aglain C
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCVKSYNYMIDEN-JQCYSCQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Aglain C: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of the natural product Aglain C, a member of the rocaglate (or flavagline) family of compounds known for their potent biological activities. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, isolation, and preliminary biological evaluation of this compound, offering a foundation for further investigation into its therapeutic potential.
Introduction
This compound is a complex cyclopenta[b]benzofuran derivative isolated from plants of the Aglaia genus, specifically Aglaia argentea and Aglaia mariannensis.[1] The rocaglate family, to which this compound belongs, has garnered significant attention in the scientific community for its pronounced cytotoxic and insecticidal properties. These compounds are characterized by a unique and intricate molecular architecture, making them challenging targets for synthetic chemists and intriguing subjects for pharmacologists. This guide aims to consolidate the available technical information on this compound, focusing on its discovery and isolation, and to provide a framework for future research and development.
Discovery and Sourcing
This compound was first identified as a constituent of Aglaia mariannensis, a tree endemic to the Mariana Islands. The initial discovery was part of broader phytochemical investigations into the Aglaia genus, which is a rich source of diverse and biologically active secondary metabolites. While the exact timeline and initial discovery report for this compound are not extensively documented in readily available literature, its presence has been confirmed in both Aglaia argentea and Aglaia mariannensis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₂N₂O₈ | [1] |
| Molecular Weight | 630.7 g/mol | [1] |
| CAS Number | 177468-85-8 | [1] |
| Natural Sources | Aglaia argentea, Aglaia mariannensis | [1] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods employed for the isolation of rocaglate derivatives from Aglaia species. It is important to note that specific yields and purities for this compound isolation are not yet prominently reported in the literature, representing a knowledge gap.
Extraction
-
Plant Material Preparation: The dried and powdered plant material (e.g., leaves, twigs, or bark) of Aglaia mariannensis or Aglaia argentea is the starting point for extraction.
-
Solvent Extraction: The powdered plant material is typically subjected to exhaustive extraction with a polar solvent such as methanol (MeOH) at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting crude methanol extract is then concentrated under reduced pressure to yield a viscous residue.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with rocaglate derivatives typically concentrating in the ethyl acetate fraction.
-
Column Chromatography: The bioactive ethyl acetate fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water. This step yields highly purified this compound.
Figure 1. General experimental workflow for the isolation of this compound.
Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS) were instrumental in elucidating its complex molecular architecture. The IUPAC name for this compound is (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide.[1]
Biological Activity and Potential Signaling Pathways
While specific quantitative data on the biological activity of this compound is not yet widely available in the public domain, the rocaglate class of compounds is well-known for its potent cytotoxic effects against a variety of cancer cell lines.
Table 2: Reported Cytotoxic Activity of Related Rocaglate Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
| Rocaglamide | Various | nM to low µM range | |
| Silvestrol | Various | nM range | |
| Other Aglaia Derivatives | Various | µM range |
Note: This table represents the general activity of the compound class, as specific data for this compound is currently limited.
The primary mechanism of action for many rocaglates involves the inhibition of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. By clamping eIF4A onto specific mRNA transcripts, these compounds can stall translation initiation, leading to cell cycle arrest and apoptosis. It is plausible that this compound shares a similar mechanism of action.
Figure 2. Postulated signaling pathway for this compound based on related rocaglates.
Future Directions
The potent biological activity of the rocaglate family positions this compound as a promising candidate for further preclinical investigation. Future research should focus on:
-
Quantitative Isolation: Establishing a standardized and optimized protocol for the isolation of this compound to obtain sufficient quantities for comprehensive biological testing.
-
Biological Evaluation: Determining the cytotoxic profile of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which this compound exerts its cytotoxic effects, including its interaction with eIF4A and its impact on downstream signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the structural features essential for its biological activity, which could lead to the development of more potent and selective anticancer agents.
Conclusion
This compound represents a structurally intriguing natural product with the potential for significant therapeutic applications. While current knowledge regarding its specific isolation and biological activity is limited, the established precedent of the rocaglate family provides a strong rationale for its continued investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full potential of this compound in the field of drug discovery and development.
References
Unveiling the Intricacies of Aglain C: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C, a member of the rocaglamide family of natural products, is a complex cyclopentabenzofuran derivative isolated from plants of the Aglaia genus, notably Aglaia argentea.[1][2] These compounds have garnered significant interest within the scientific community due to their potent biological activities, including insecticidal and cytotoxic properties.[2] A thorough understanding of the precise three-dimensional arrangement of atoms within this compound, its stereochemistry, is paramount for elucidating its mechanism of action and guiding synthetic efforts for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of this compound, supported by available spectroscopic data and a logical framework for its structural determination.
Chemical Structure
This compound possesses the molecular formula C₃₆H₄₂N₂O₈ and a molecular weight of 630.7 g/mol . Its core structure is a rigid polycyclic system featuring a cyclopentabenzofuran moiety. Attached to this core is a pyrrolidine ring which is further substituted with a 2-methylbutanamide group.
The systematic IUPAC name for this compound is (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide. This name precisely describes the connectivity of all atoms and, crucially, the absolute stereochemistry at each of the seven chiral centers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₄₂N₂O₈ | PubChem |
| Molecular Weight | 630.7 g/mol | PubChem |
| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | PubChem |
| InChI | InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 | PubChem |
| InChIKey | KPCVKSYNYMIDEN-JQCYSCQSSA-N | PubChem |
| Canonical SMILES | CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(O)C4=C(O3)C=C(C=C4OC)OC)C5=CC=C(C=C5)OC)O)C6=CC=CC=C6 | PubChem |
Stereochemistry
The biological activity of natural products is intrinsically linked to their three-dimensional structure. This compound is a chiral molecule with seven stereocenters, leading to a specific and complex spatial arrangement. The absolute configuration of these stereocenters has been determined through extensive spectroscopic analysis and is denoted in its IUPAC name and InChI string.
The stereochemical descriptors are as follows: 2S, 1'S, 2'S, 3'R, 4'R, 5'S, and 10'R. The determination of these configurations relies on advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, and the application of established principles like the Cahn-Ingold-Prelog priority rules.
Experimental Protocols
The elucidation of the structure of this compound involves a multi-step process, beginning with its isolation from the plant source and culminating in detailed spectroscopic analysis.
Isolation of this compound
A general workflow for the isolation of this compound from Aglaia argentea is outlined below. This process typically involves extraction, fractionation, and purification using various chromatographic techniques.
References
Unveiling the Spectroscopic Signature of Aglain C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Aglain C, a natural product isolated from plants of the Aglaia genus, particularly Aglaia argentea. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its biological context.
Core Spectroscopic Data
The structural elucidation of this compound, a complex natural product with the molecular formula C₃₆H₄₂N₂O₈, relies on a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Note: The specific ¹H and ¹³C NMR chemical shifts for this compound are not explicitly available in the provided search results. The tables are structured to be populated once this data is obtained from the primary literature.
Mass Spectrometry (MS) Data
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| Data not available in search results |
Note: The specific mass spectrometry data, including the molecular ion peak and major fragmentation patterns for this compound, are not detailed in the search results. This table will be updated upon locating the relevant primary source.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results |
Note: The characteristic IR absorption bands for this compound are not specified in the search results. This table is a template for the expected data.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed for the isolation and spectroscopic analysis of natural products from Aglaia argentea, which are applicable to this compound.
Extraction and Isolation
The initial step in obtaining this compound involves the extraction of plant material, followed by chromatographic separation to isolate the pure compound.
The dried and powdered bark of Aglaia argentea is typically subjected to maceration with methanol at room temperature. The resulting crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds. The fraction containing this compound is then subjected to multiple steps of column chromatography over silica gel. Final purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
The purified this compound is then analyzed using a suite of spectroscopic instruments to determine its structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity of protons and carbons.
-
Mass Spectrometry: High-resolution mass spectra are generally obtained using techniques like electrospray ionization (ESI) or fast atom bombardment (FAB) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
-
Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
Biological Context and Signaling Pathways
This compound belongs to a class of natural products known as rocaglamides or aglains, which have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The precise signaling pathways through which this compound exerts its effects are a subject of ongoing research. The diagram below illustrates a generalized logical flow for investigating the biological activity of a natural product like this compound.
Initial studies typically involve screening this compound for its cytotoxic effects on a panel of cancer cell lines. If significant activity is observed, further research is directed towards identifying its molecular target(s) and elucidating the downstream signaling pathways that are modulated by the compound. These investigations are crucial for understanding its mechanism of action and for its potential development as a therapeutic agent.
References
Aglain Derivatives from Aglaia Species: A Technical Guide for Drug Discovery
November 19, 2025
Abstract
Derivatives of aglain, particularly the rocaglate or flavagline class of natural products isolated from plant species of the genus Aglaia, have garnered significant attention within the scientific community for their potent and diverse biological activities. These compounds have demonstrated promising anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of Aglain derivatives for researchers, scientists, and professionals in drug development. It details their mechanism of action, summarizes their biological activity with quantitative data, provides comprehensive experimental protocols for their isolation and evaluation, and visualizes key signaling pathways modulated by these compounds.
Introduction
The genus Aglaia, belonging to the Meliaceae family, is a rich source of unique secondary metabolites. Among these, the Aglain derivatives, which include the well-studied rocaglates (also known as flavaglines), are of particular interest due to their complex chemical structures and significant biological activities.[1][2][3][4] These compounds are characterized by a cyclopenta[b]benzofuran core structure.[2][4] Extensive research has highlighted their potential as therapeutic agents, primarily owing to their potent cytotoxic effects against various cancer cell lines and their ability to inhibit viral replication.[1][3] This guide aims to consolidate the current knowledge on Aglain derivatives, providing a practical resource for their study and development.
Biological Activities and Quantitative Data
Aglain derivatives exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied. The cytotoxic effects of various rocaglate derivatives have been evaluated against a range of human cancer cell lines, with many compounds demonstrating activity in the nanomolar to low micromolar range. This potent activity underscores their potential as lead compounds in oncology drug discovery.
Below is a summary of the reported cytotoxic activities of selected Aglain derivatives.
| Compound | Cancer Cell Line | IC50/ED50 (µM) | Reference |
| Aglain derivative 1 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |
| Aglain derivative 4 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |
| Rocaglamide derivative 5 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |
| Rocaglamide derivative 6 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |
| Triterpenoid 7 | Human leukemia (HEL) | 0.03 - 8.40 | [5] |
| Aglain derivative 1 | Human breast cancer | 0.03 - 8.40 | [5] |
| Aglain derivative 4 | Human breast cancer | 0.03 - 8.40 | [5] |
| Rocaglamide derivative 5 | Human breast cancer | 0.03 - 8.40 | [5] |
| Rocaglamide derivative 6 | Human breast cancer | 0.03 - 8.40 | [5] |
| Triterpenoid 7 | Human breast cancer | 0.03 - 8.40 | [5] |
| Rocaglaol (9) | Human colon cancer (HT-29) | 0.0007 | [3] |
| Perviridicin B (2) | Human colon cancer (HT-29) | 0.46 - 4.7 | [3] |
| New Rocaglate derivative 3 | Human colon cancer (HT-29) | 0.46 - 4.7 | [3] |
| New Rocaglate derivative 4 | Human colon cancer (HT-29) | 0.46 - 4.7 | [3] |
Mechanism of Action
The primary mechanism of action for the anticancer and antiviral effects of rocaglates is the inhibition of protein synthesis. These compounds specifically target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.
Inhibition of Translation Initiation
Rocaglates function by clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (5' UTRs) of messenger RNAs (mRNAs). This action stabilizes the eIF4A-RNA complex and prevents the scanning of the 43S preinitiation complex, thereby stalling translation initiation. This selective inhibition of translation affects the synthesis of proteins that are crucial for cell proliferation and survival, many of which are encoded by mRNAs with structured 5' UTRs, such as proto-oncogenes.
dot
Caption: Rocaglate-mediated inhibition of translation initiation.
Modulation of Signaling Pathways
Beyond direct translation inhibition, Aglain derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.
Rocaglamide derivatives have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] They have been shown to suppress the activation of IκB kinase (IKK), which is crucial for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, rocaglamides block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[6]
dot
Caption: Inhibition of the NF-κB signaling pathway by rocaglamides.
Some studies suggest that rocaglates may also indirectly affect the Ras-MEK-ERK signaling pathway. This is thought to occur through their interaction with prohibitins (PHB1 and PHB2), which are scaffold proteins involved in the activation of Raf, a key kinase upstream of MEK and ERK. By binding to prohibitins, rocaglates may disrupt the Raf-prohibitin interaction, leading to a downstream dampening of the pro-proliferative Ras-MEK-ERK pathway.
dot
Caption: Postulated indirect inhibition of the Ras-MEK-ERK pathway.
Experimental Protocols
Isolation and Purification of Aglain Derivatives
The following is a generalized protocol for the isolation and purification of Aglain derivatives from Aglaia species, based on commonly employed phytochemical methods. Specific details may need to be optimized depending on the plant material and target compounds.
dot
Caption: General workflow for the isolation of Aglain derivatives.
Materials:
-
Dried and powdered plant material from an Aglaia species (e.g., leaves, twigs, or bark)
-
Solvents for extraction (e.g., methanol, ethanol, chloroform, ethyl acetate, n-hexane)
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
-
Chromatography column
-
Stationary phase (e.g., silica gel 60, Sephadex LH-20)
-
Mobile phase solvents for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization on TLC
-
High-performance liquid chromatography (HPLC) system with a preparative column
-
Spectroscopic instruments for structure elucidation (NMR, Mass Spectrometry)
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol) at room temperature for an extended period (e.g., 3 x 24 hours), with occasional shaking.
-
Alternatively, use a Soxhlet apparatus for continuous extraction.
-
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Fractionation (Optional but Recommended):
-
Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the most active fraction (determined by preliminary bioassays) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Collect fractions and monitor the separation using TLC.
-
-
Further Purification:
-
Combine fractions containing similar compounds (based on TLC profiles) and subject them to further chromatographic purification, such as Sephadex LH-20 column chromatography or preparative TLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification to obtain individual compounds, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
-
Determine the chemical structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (Aglain derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
Aglain derivatives from Aglaia species represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the fields of oncology and virology. Their unique mechanism of action, involving the targeted inhibition of translation initiation, provides a compelling rationale for their further investigation. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their biological activities, mechanisms of action, and detailed experimental protocols. It is anticipated that this resource will facilitate further research and development of Aglain derivatives as novel drug candidates.
References
- 1. Bioactive Flavaglines and Other Constituents Isolated from Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive flavaglines and other constituents isolated from Aglaia perviridis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Aglain C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a member of the rocaglate family of natural products, which are known for their potent anticancer and antiviral activities.[1] Rocaglates exert their biological effects primarily through the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[2] By clamping eIF4A onto specific mRNA transcripts, rocaglates can selectively inhibit the translation of proteins involved in cell growth and proliferation, ultimately leading to apoptosis in cancer cells.[2][3] This technical guide provides an overview of the preliminary cytotoxicity screening of this compound, including detailed experimental protocols and a summary of expected cytotoxic activities based on related rocaglate compounds.
Data Presentation: Cytotoxicity of Rocaglates
| Compound | Cell Line | Assay Type | IC50/CC50 (nM) | Reference |
| Silvestrol | LNCaP (Prostate Cancer) | Not Specified | ~10 | [4] |
| Silvestrol | Monocytes | WST-1 | 29 | N/A |
| Silvestrol | M1 Macrophages | WST-1 | 45.6 | N/A |
| CR-1-31-B | Monocytes | WST-1 | 2.6 | N/A |
| CR-1-31-B | M1 Macrophages | WST-1 | 8.8 | N/A |
| CR-1-31-B | NIH/3T3 (Fibroblasts) | SRB | 9 | [5] |
| CMLD012612 (Amidino-rocaglate) | NIH/3T3 (Fibroblasts) | Not Specified | 2 | [5] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[6][7][8]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include untreated and vehicle-treated wells as controls.
-
Cell Fixation: After the desired incubation period (e.g., 24, 48, or 72 hours), carefully remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.[7]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[6][7] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate spectrophotometer.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Caspase-Glo® 3/7 Apoptosis Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5]
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Compound Treatment: Treat cells with different concentrations of this compound. Include a positive control for apoptosis induction (e.g., etoposide) and untreated controls.[4]
-
Assay Incubation: After the treatment period (e.g., 24, 48, or 72 hours), add the Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[3] Analyze the data to determine the dose- and time-dependent induction of apoptosis.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for preliminary cytotoxicity and apoptosis screening.
Proposed Signaling Pathway for Rocaglate-Induced Apoptosis
Caption: Rocaglate-induced apoptosis via eIF4A inhibition.
References
- 1. This compound | C36H42N2O8 | CID 131637770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Aglain C biological activity against cancer cell lines
An in-depth analysis of the publicly available scientific literature reveals no specific data or research pertaining to a compound designated as "Aglain C" and its biological activity against cancer cell lines. This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary substance, or potentially a misnomer for a different agent.
Consequently, the creation of a detailed technical guide or whitepaper as requested, complete with quantitative data, experimental protocols, and visualizations, is not feasible for "this compound" at this time due to the absence of foundational research.
For researchers, scientists, and drug development professionals interested in the anticancer properties of natural compounds, a wealth of information is available for other well-characterized molecules. Should you wish to proceed with an in-depth technical guide on an alternative, well-documented natural compound with established anticancer activity, please specify the compound of interest. Examples of such compounds include, but are not limited to, Paclitaxel, Vincristine, Combretastatin, or other specific agents relevant to your research. Upon selection of an alternative compound, a comprehensive guide adhering to the original core requirements for data presentation, experimental protocols, and mandatory visualizations can be provided.
The Aglain Family of Compounds: A Deep Dive into Rocaglamides and Their Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Aglain family of natural products, isolated primarily from plants of the Aglaia genus, represents a promising class of bioactive molecules with significant therapeutic potential. Among these, the rocaglamide and silvestrol derivatives have garnered substantial attention for their potent cytotoxic and insecticidal activities. This technical guide provides a comprehensive review of the Aglain family, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study.
Core Concepts: Mechanism of Action
The primary mechanism of action for the most potent Aglain compounds, such as rocaglamide and silvestrol, is the inhibition of protein synthesis at the initiation stage. These molecules specifically target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1] By binding to eIF4A, rocaglamides clamp it onto mRNA transcripts, preventing the scanning of the 43S preinitiation complex and thereby stalling the initiation of translation.[2] This inhibition of protein synthesis disproportionately affects the translation of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for proteins involved in cell proliferation, survival, and oncogenesis.[3]
The inhibitory action on eIF4A has several downstream consequences, impacting key signaling pathways implicated in cancer. Rocaglamides have been shown to interfere with the Ras-cRaf-MEK-ERK signaling pathway, which is crucial for cell proliferation.[4] Furthermore, they can activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, which is involved in the cellular response to DNA damage, leading to cell cycle arrest.[4] The culmination of these effects is the induction of apoptosis in cancer cells.
Quantitative Biological Data
The cytotoxic effects of various Aglain family compounds have been extensively studied across a wide range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for rocaglamide, silvestrol, and some of their derivatives, providing a quantitative comparison of their potency.
Table 1: IC50 Values of Rocaglamide Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Rocaglamide A | RPMI-7951 | Melanoma | 0.002 µg/mL | [5] |
| Rocaglamide A | kB | Nasopharyngeal Carcinoma | 0.006 µg/mL | [5] |
| Rocaglamide | K562 | Leukemia | ~50 | [6] |
| Didesmethylrocaglamide (DDR) | STS26T | Malignant Peripheral Nerve Sheath Tumor | <10 | [7] |
| Rocaglamide | STS26T | Malignant Peripheral Nerve Sheath Tumor | <10 | [7] |
Table 2: IC50 Values of Silvestrol in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Silvestrol | HCC lines (various) | Hepatocellular Carcinoma | 12.5 - 86 | [8][9] |
| Silvestrol | FLT3-wt AML | Acute Myeloid Leukemia | 3.8 | [8][9] |
| Silvestrol | FLT3-ITD (MV4-11) AML | Acute Myeloid Leukemia | 2.7 | [8][9] |
| Silvestrol | MDA-MB-231 | Breast Cancer | ~60 | [10] |
| Silvestrol | PC-3 | Prostate Cancer | ~60 | [10] |
| Silvestrol | T-47D | Ductal Breast Carcinoma | 5.46 | [11] |
| Silvestrol | HEK293T | Embryonic Kidney | 16 | [12] |
| Silvestrol | Caki-2 | Kidney Cancer | 37 | [12] |
| Silvestrol | A549 | Lung Cancer | 9.42 | [12] |
| Silvestrol | HT-29 | Colon Cancer | 0.7 | [12] |
| Silvestrol | Huh-7 | Hepatocellular Carcinoma | 30 | [12] |
| Silvestrol | HeLa | Cervical Cancer | 5 | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of Aglain family compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Aglain compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Aglain compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Materials:
-
6-well plates or tissue culture dishes
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Aglain compound stock solution
-
Trypsin-EDTA
-
PBS
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Aglain compound for a specific duration (e.g., 24 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with the crystal violet solution for 10-30 minutes.
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the ratio of the number of colonies formed after treatment to the number of cells seeded, corrected for the PE of the control group.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. This is particularly useful for examining the levels of proteins involved in the signaling pathways affected by Aglain compounds (e.g., eIF4A, c-Myc, Cyclin D1).
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Aglain compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the Aglain compound at the desired concentration and for the specified time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Aglain family compounds and a typical experimental workflow for their analysis.
Caption: Signaling pathways affected by Aglain compounds.
References
- 1. Multi-Lysate Western Blotting Protocol | Rockland [rockland.com]
- 2. researchgate.net [researchgate.net]
- 3. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of Aglain C in Aglaia Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aglain C, a member of the cyclopenta[bc]benzopyran class of natural products, is a characteristic secondary metabolite of the genus Aglaia. These compounds are considered the biosynthetic precursors to the more abundant and widely studied cyclopenta[b]benzofurans, known as rocaglamides or flavaglines. While the precise biosynthetic pathway of this compound has not been fully elucidated through direct enzymatic studies, a robust hypothetical pathway has been proposed based on biomimetic synthesis and the co-occurrence of related metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed pathway, key chemical transformations, and relevant experimental methodologies derived from studies on the broader flavagline family.
Introduction
The genus Aglaia (Meliaceae) is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the flavaglines, which include the rocaglamides and their presumed precursors, the aglains, have garnered significant attention for their potent insecticidal, anti-inflammatory, and anticancer properties. This compound belongs to the cyclopenta[bc]benzopyran structural class and is a key intermediate in the proposed biosynthetic cascade leading to the rocaglamide scaffold. Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of these valuable compounds and for the generation of novel analogs with improved therapeutic profiles.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the flavagline skeleton is postulated to arise from two primary precursors: a flavonoid-type molecule and a cinnamic acid derivative. The core of this compound is formed through a key cycloaddition reaction.
The proposed biosynthetic pathway for this compound is initiated by the formation of a 3-hydroxyflavone precursor. This flavonoid-type molecule is believed to undergo a [3+2] cycloaddition reaction with a cinnamate derivative. While the exact enzymatic machinery driving this reaction in Aglaia plants is yet to be identified, biomimetic syntheses have successfully utilized a photocycloaddition approach to construct the flavagline core, suggesting a similar pericyclic reaction may occur in nature.
The key steps are outlined below:
-
Formation of Precursors: The pathway begins with the biosynthesis of a 3-hydroxyflavone and a cinnamic acid derivative through established phenylpropanoid and flavonoid biosynthetic routes.
-
[3+2] Cycloaddition: The central and defining step is the proposed enzyme-catalyzed [3+2] cycloaddition of the 3-hydroxyflavone and the cinnamate derivative. This reaction forms the characteristic cyclopenta[bc]benzopyran ring system of the aglains.
-
Further Modifications: Following the cycloaddition, further enzymatic modifications, such as hydroxylations, methylations, and glycosylations, would lead to the specific structure of this compound and other related aglains.
The following diagram illustrates the proposed biosynthetic pathway leading to the Aglain core structure.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data from precursor feeding studies specifically for this compound biosynthesis in Aglaia plants are not available in the current literature. Such studies are crucial for definitively identifying the precursors and understanding the efficiency of their incorporation. Future research employing isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled phenylalanine or cinnamic acid, followed by isolation of this compound and analysis by mass spectrometry or NMR spectroscopy, is required to generate this critical data.
The table below is a template for how such data would be presented.
| Labeled Precursor Administered | Plant Species/Cell Culture | Incubation Time (days) | Compound Isolated | Incorporation Rate (%) | Analytical Method | Reference |
| [U-¹³C]-Phenylalanine | Aglaia sp. | 7-14 | This compound | Data not available | LC-MS, NMR | Hypothetical |
| [¹⁴C]-Cinnamic Acid | Aglaia sp. | 7-14 | This compound | Data not available | Scintillation Counting | Hypothetical |
Experimental Protocols
While specific protocols for the biosynthesis of this compound are not published, the following sections outline general methodologies adapted from studies on related natural products in Aglaia and other plant species. These protocols provide a framework for future investigations into this compound biosynthesis.
Precursor Feeding Studies
Objective: To identify the biosynthetic precursors of this compound by administering labeled compounds to Aglaia plant tissues or cell cultures.
Protocol:
-
Plant Material: Utilize sterile Aglaia sp. cell suspension cultures or young seedlings.
-
Precursor Preparation: Prepare a sterile solution of the isotopically labeled precursor (e.g., [U-¹³C]-phenylalanine) in the appropriate solvent (e.g., water or DMSO).
-
Administration: Add the labeled precursor to the plant culture medium at a predetermined concentration.
-
Incubation: Incubate the cultures under standard growth conditions for a period of 7 to 14 days.
-
Harvesting and Extraction: Harvest the plant material, freeze-dry, and grind to a fine powder. Extract the metabolites using a suitable solvent system (e.g., methanol/chloroform).
-
Isolation and Purification: Fractionate the crude extract using chromatographic techniques (e.g., column chromatography, HPLC) to isolate pure this compound.
-
Analysis: Analyze the purified this compound using mass spectrometry to determine the extent of isotope incorporation and NMR spectroscopy to identify the positions of the labels.
The following diagram outlines the workflow for a precursor feeding experiment.
Caption: Workflow for precursor feeding studies.
Enzyme Assays for Cycloaddition
Objective: To identify and characterize the enzyme(s) responsible for the key [3+2] cycloaddition reaction.
Protocol:
-
Enzyme Extraction: Homogenize fresh Aglaia plant tissue in a suitable buffer to prepare a crude protein extract.
-
Substrate Synthesis: Synthesize the putative precursors, a 3-hydroxyflavone derivative and a cinnamate derivative.
-
Assay Mixture: Combine the crude protein extract with the substrates in a reaction buffer. Include any necessary cofactors.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction and extract the products with an organic solvent.
-
Product Detection: Analyze the extract by LC-MS to detect the formation of the Aglain core structure.
-
Enzyme Purification: If activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the active enzyme(s).
The logical relationship for identifying the cycloaddition enzyme is depicted below.
Caption: Logical flow for enzyme activity detection.
Conclusion and Future Directions
The biosynthesis of this compound in Aglaia plants is a fascinating area of natural product chemistry that holds significant potential for drug discovery and development. While a plausible biosynthetic pathway has been proposed, it remains largely hypothetical and requires experimental validation. Future research should focus on:
-
Precursor Feeding Studies: Conducting rigorous precursor feeding experiments with isotopically labeled compounds to definitively identify the building blocks of this compound.
-
Enzyme Discovery and Characterization: Identifying and characterizing the enzymes involved in the key cycloaddition and subsequent modification steps. This will likely involve a combination of classical enzymology and modern transcriptomic and proteomic approaches.
-
Biosynthetic Gene Cluster Identification: Searching for the biosynthetic gene cluster responsible for flavagline production in the Aglaia genome.
A deeper understanding of this compound biosynthesis will not only provide fundamental insights into plant secondary metabolism but also pave the way for the synthetic biology-based production of these valuable compounds.
The Stability and Degradation Profile of Aglain C: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aglain C, a member of the rocaglamide family of natural products, presents a promising scaffold for therapeutic development due to its potent biological activities. This technical guide provides a comprehensive overview of the known stability and degradation profile of rocaglates, with a specific focus on this compound where information is available. The document outlines the current understanding of the chemical stability of this class of compounds, their mechanism of action, and provides detailed hypothetical experimental protocols for assessing their stability and degradation pathways. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates the existing knowledge on related compounds to provide a robust framework for researchers and drug development professionals.
Introduction to this compound and the Rocaglamide Family
This compound is a natural product belonging to the rocaglamide (or flavagline) class of compounds, which are characterized by a cyclopenta[b]benzofuran core.[1] These molecules are known for their potent and diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties. The therapeutic potential of rocaglates is primarily attributed to their ability to inhibit protein synthesis.[2] Given its structural similarity to other well-studied rocaglates, this compound is presumed to share a similar mechanism of action and stability profile.
Stability and Degradation of Rocaglates
While a detailed stability and degradation profile for this compound is not yet publicly available, studies on other rocaglamide derivatives provide valuable insights into the general stability of this class of compounds.
General Stability Characteristics
Rocaglamide derivatives have demonstrated notable stability in biological matrices. For instance, a hydroxamate derivative of rocaglamide exhibited excellent stability, with 100% of the compound remaining after 3 hours in human plasma and over 95% remaining after 1 hour in the presence of human and murine liver microsomes.[3] This suggests that the core rocaglamide scaffold is relatively robust under physiological conditions.
Potential Degradation Pathways
Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[4] While specific degradation pathways for this compound have not been reported, potential degradation routes for the rocaglamide scaffold can be inferred based on its chemical structure. These may include:
-
Hydrolysis: The ester and amide functionalities present in many rocaglamides, including this compound, could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and other functional groups may be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV radiation, could induce degradation of the chromophoric core.
A summary of potential stress conditions and expected degradation pathways is presented in Table 1.
Table 1: Summary of Potential Stress Conditions and Degradation Pathways for Rocaglates.
| Stress Condition | Potential Degradation Pathway |
| Acidic Hydrolysis | Hydrolysis of amide or ester linkages. |
| Basic Hydrolysis | Hydrolysis of amide or ester linkages. |
| Oxidative Stress | Oxidation of aromatic rings, benzylic positions, or other susceptible functional groups. |
| Thermal Stress | General decomposition, potential for isomerization or rearrangement. |
| Photolytic Stress | Photodegradation of the chromophoric system, potential for radical-mediated reactions. |
Mechanism of Action and Associated Signaling Pathways
The primary mechanism of action for rocaglates is the inhibition of eukaryotic translation initiation.[2] This is achieved by clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine-rich sequences in the 5'-untranslated regions of messenger RNAs (mRNAs).[5] This action stabilizes the eIF4A-mRNA complex and stalls the scanning of the 43S preinitiation complex, thereby inhibiting the synthesis of specific proteins.[5]
The downstream effects of this inhibition are profound and contribute to the anti-proliferative and pro-apoptotic activities of rocaglates. Key signaling pathways affected include:
-
Inhibition of Pro-proliferative Proteins: Rocaglates lead to the downregulation of short-lived proteins crucial for cell cycle progression, such as cyclins and Cdc25A.[2][6]
-
Activation of Apoptotic Pathways: By inhibiting the synthesis of anti-apoptotic proteins like Mcl-1, c-FLIP, and IAP/XIAP, rocaglates can sensitize cancer cells to apoptosis.[2][6]
-
Induction of Cell Cycle Arrest: Rocaglamide A has been shown to induce G1-S phase cell cycle arrest by promoting the degradation of Cdc25A through the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway.[6][7]
A diagrammatic representation of the rocaglamide mechanism of action is provided below.
Figure 1. Mechanism of action of this compound (Rocaglamide).
Experimental Protocols for Stability and Degradation Analysis
To facilitate further research and development of this compound, the following section provides detailed, albeit hypothetical, experimental protocols for assessing its stability and degradation profile. These protocols are based on established methodologies for the analysis of natural products and stability-indicating assays.[4][7]
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate degradation products for identification.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours in a hot air oven.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug (1 mg/mL) to UV light (254 nm) and fluorescent light for a period sufficient to cause degradation (e.g., 7 days or until significant degradation is observed).
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV or HPLC-MS method (see Protocol 4.2).
Figure 2. Workflow for forced degradation studies.
Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products and process-related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS).
-
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax of this compound). If using MS, monitor the parent ion and potential fragment ions.
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies to assess the separation of this compound from its degradation products.
Conclusion and Future Directions
This compound, as a member of the promising rocaglamide family, warrants further investigation for its therapeutic potential. While direct stability and degradation data for this compound are currently scarce, the information available for related compounds suggests a relatively stable core structure. The primary mechanism of action through the inhibition of translation initiation is well-established for this class of molecules and provides a clear direction for mechanistic studies.
Future research should prioritize conducting comprehensive forced degradation studies on this compound to identify its specific degradation products and pathways. The development and validation of a robust stability-indicating analytical method are crucial for its progression through the drug development pipeline. The experimental protocols outlined in this guide provide a solid foundation for initiating these critical studies. A thorough understanding of the stability and degradation profile of this compound will be paramount to its successful development as a safe and effective therapeutic agent.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Aglain C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the isolation and purification of Aglain C, a bioactive natural product found in plants of the Aglaia genus. The protocols outlined below are based on established phytochemical techniques for the separation of related compounds from Aglaia species and can be adapted for the specific isolation of this compound.
Introduction
This compound is a member of the rocaglamide family of natural products, which are known for their potent biological activities. These compounds are primarily isolated from plants of the genus Aglaia (family Meliaceae). The isolation and purification of this compound are essential for its further study in drug discovery and development, including structural elucidation, bioactivity screening, and mechanistic studies. The following protocols detail a generalized yet comprehensive approach for obtaining pure this compound from plant material.
Data Presentation
Successful isolation and purification of this compound will depend on the careful optimization of extraction and chromatographic conditions. The following table provides a summary of typical parameters and expected outcomes based on the isolation of similar compounds from Aglaia species.
| Parameter | Method | Typical Values/Ranges | Expected Outcome |
| Plant Material | Air-dried and powdered bark or leaves of Aglaia species | 1-5 kg | Starting material for extraction |
| Extraction Solvent | Methanol (MeOH) or a mixture of Chloroform (CHCl₃) and MeOH | 10 L per kg of plant material | Crude extract containing a mixture of secondary metabolites |
| Initial Fractionation | Liquid-liquid partitioning | Hexane, Ethyl Acetate (EtOAc), Water | Separation of compounds based on polarity |
| Column Chromatography | Silica gel (SiO₂) | Gradient elution (e.g., Hexane:EtOAc or CH₂Cl₂:MeOH) | Partial purification of fractions containing this compound |
| Preparative HPLC | Reversed-phase (C18) column | Isocratic or gradient elution with Acetonitrile (ACN) and Water | High-purity this compound |
| Yield | From crude extract | 0.001 - 0.01% | Final yield of pure compound |
| Purity | HPLC-UV/MS, NMR | >95% | Characterization of the final product |
Experimental Protocols
Plant Material Preparation and Extraction
This protocol describes the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract containing this compound.
Materials:
-
Dried plant material (bark or leaves of Aglaia species)
-
Grinder or mill
-
Large glass container with a lid
-
Methanol (reagent grade)
-
Rotary evaporator
-
Filter paper
Protocol:
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Maceration: Submerge the powdered plant material in methanol in a large glass container (e.g., 1 kg of powder in 10 L of methanol).
-
Extraction: Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture through filter paper to separate the solvent extract from the plant residue.
-
Re-extraction: Repeat the maceration and filtration process with the plant residue two more times to ensure complete extraction.
-
Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Drying: Dry the crude extract completely under a vacuum to remove any residual solvent.
Fractionation of the Crude Extract
This protocol outlines the liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.
Materials:
-
Crude methanol extract
-
Distilled water
-
Hexane (reagent grade)
-
Ethyl Acetate (reagent grade)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Suspension: Suspend the dried crude extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Hexane Partitioning: Transfer the suspension to a separatory funnel and partition it against an equal volume of hexane. Shake vigorously and allow the layers to separate. Collect the hexane layer. Repeat this step three times.
-
Ethyl Acetate Partitioning: Partition the remaining aqueous layer with an equal volume of ethyl acetate. Collect the ethyl acetate layer. Repeat this step three times.
-
Concentration: Combine the respective hexane and ethyl acetate fractions and concentrate them separately using a rotary evaporator to obtain the hexane and ethyl acetate crude fractions. The this compound is expected to be in the more polar ethyl acetate fraction.
Column Chromatography for Initial Purification
This protocol describes the use of silica gel column chromatography to further purify the ethyl acetate fraction.
Materials:
-
Ethyl acetate fraction
-
Silica gel (for column chromatography)
-
Glass column
-
Hexane (reagent grade)
-
Ethyl Acetate (reagent grade)
-
Methanol (reagent grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 1:1 hexane:EtOAc), followed by ethyl acetate and then mixtures of ethyl acetate and methanol.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 20-50 mL each).
-
TLC Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known rocaglamides. Pool the fractions that show the presence of the target compound.
High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol details the final purification step using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Partially purified fraction from column chromatography
-
HPLC system with a preparative C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
Fraction collector
Protocol:
-
Sample Preparation: Dissolve the dried, partially purified fraction in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development: Develop an appropriate HPLC method on an analytical scale to determine the optimal mobile phase composition and gradient for the separation of this compound. A common mobile phase is a gradient of acetonitrile in water.
-
Preparative HPLC: Scale up the optimized method to a preparative HPLC system. Inject the sample and begin the chromatographic run.
-
Fraction Collection: Collect the peaks corresponding to this compound using a fraction collector, based on the retention time determined during analytical method development.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the HPLC solvents from the purified fraction by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Visualization of Workflows
The following diagrams illustrate the key experimental workflows for the isolation and purification of this compound.
Caption: Workflow for the extraction of crude this compound from plant material.
Caption: General purification workflow for this compound.
Concluding Remarks
The protocols provided herein offer a robust framework for the successful isolation and purification of this compound from Aglaia species. Researchers should note that optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant material and the co-occurrence of other secondary metabolites. Analytical techniques such as TLC, HPLC, and mass spectrometry are crucial for monitoring the purification process and confirming the identity and purity of the final compound.
Application Notes and Protocols: Total Synthesis of Aglain C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Aglain C and its analogs, a class of natural products known as rocaglates or flavaglines. The document details the synthetic protocols, quantitative biological data, and the underlying mechanism of action, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to this compound and Rocaglates
This compound belongs to the rocaglate family of complex natural products isolated from plants of the genus Aglaia.[1] These molecules, characterized by a unique cyclopenta[b]benzofuran core, have garnered significant attention due to their potent biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] Specifically, compounds like Aglaroxin C, a close structural analog of this compound, have shown intriguing activity by inhibiting Hepatitis C Virus (HCV) entry.[2][3] The development of a robust total synthesis for this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and advancing these promising compounds as potential therapeutic leads. The primary biological target of rocaglates is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for cap-dependent translation initiation, making them potent inhibitors of protein synthesis.[4][5]
Total Synthesis Workflow
The total synthesis of this compound analogs, such as Aglaroxin C, has been achieved through a concise and efficient strategy. A key step involves the late-stage, regioselective condensation of a keto-rocaglate scaffold with various amidines to form the characteristic pyrimidinone ring system.[2] This approach allows for the rapid diversification of the scaffold to generate a library of analogs for biological screening.
Caption: General retrosynthetic workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 3.1: Synthesis of Keto-Rocaglate Intermediate
The synthesis of the key keto-rocaglate intermediate is foundational. While multiple routes to the rocaglate core exist, a common strategy involves a [3+2] photocycloaddition between a 3-hydroxyflavone and a cinnamate derivative, followed by subsequent functional group manipulations and oxidation to yield the ketone.
Protocol 3.2: General Procedure for Pyrimidinone Condensation to form this compound Analogs
This protocol is adapted from the synthesis of Aglaroxin C and its analogs.[2]
-
Reaction Setup: To a solution of the keto-rocaglate intermediate (1.0 eq) in a suitable solvent such as toluene, add the desired amidine or amidine salt (1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is heated, typically between 60-80 °C, under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.
-
Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Biological Data
The synthesized this compound analogs have been evaluated for various biological activities. The data below is summarized from studies on Aglaroxin C and related rocaglates, which serve as a benchmark for the Aglain family.
Table 1: Anti-HCV Activity and Cytotoxicity of Aglaroxin C and Key Analogs [2]
| Compound ID | R-Group on Pyrimidinone | Anti-HCV EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM, Huh-7.5.1 cells) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Aglaroxin C (6) | Phenyl | 0.40 ± 0.05 | > 200 | > 500 |
| 12a | Benzyl | 0.15 ± 0.02 | > 200 | > 1333 |
| 12l | 4-Methoxyphenyl | 0.09 ± 0.01 | > 200 | > 2222 |
| 12s | 3-Methoxyphenyl | 0.06 ± 0.01 | > 200 | > 3333 |
| 12o | 4-(Trifluoromethyl)phenyl | 0.11 ± 0.02 | 35.0 ± 4.0 | 318 |
| 12e | Cyclohexyl | 1.20 ± 0.15 | > 200 | > 167 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxicity and Translation Inhibition of Related Rocaglamides [1]
| Compound | HSF1 IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM, HEK293T) | Translation IC₅₀ (µM) |
| (+)-Aglaiastatin | 0.010 | 0.003 | 0.002 |
| (-)-Aglaroxin C | 0.090 | 0.050 | 0.020 |
| Racemic Aglaroxin C | 0.130 | 0.080 | 0.030 |
Mechanism of Action: Inhibition of Translation Initiation
Rocaglates, including this compound, exert their biological effects by targeting the cap-dependent translation initiation process. They bind to the DEAD-box RNA helicase eIF4A, which is a critical component of the eIF4F complex (also containing eIF4E and eIF4G). This binding event "clamps" eIF4A onto polypurine-rich sequences in the 5' untranslated region (5'-UTR) of mRNAs.[4][6] This action stalls the scanning of the 43S preinitiation complex, thereby preventing it from reaching the start codon and inhibiting protein synthesis.[4] This mechanism is particularly effective in cancer cells that are highly dependent on the translation of oncogenes like MYC.
Caption: this compound inhibits protein synthesis by clamping eIF4A on mRNA.
Structure-Activity Relationship (SAR) Insights
The synthesis of a diverse library of this compound analogs has provided crucial insights into the structure-activity relationships governing their biological effects.
-
Pyrimidinone C-substituents : Modification at this position significantly impacts activity. C-aryl substituted analogs generally show a promising increase in antiviral activity against HCV with low cytotoxicity compared to the parent compound.[2]
-
Aromatic vs. Aliphatic : Both aromatic and aliphatic amidines are well-tolerated in the condensation reaction, allowing for broad chemical space exploration. C-aryl pyrimidinones consistently demonstrate good inhibition of HCV infection.[2]
-
Electronic Effects : The condensation reaction generally tolerates both electron-rich and electron-deficient benzamidines, although electron-deficient partners may lead to more fragmentation byproducts.[2]
Caption: Key structure-activity relationships for this compound analogs.
This document provides a framework for the synthesis and evaluation of this compound and its analogs, intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for Hepatitis C Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intercepted Retro-Nazarov Reaction: Syntheses of Amidino-Rocaglate Derivatives and Their Biological Evaluation as eIF4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Aglain C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aglain C
This compound is a member of the rocaglamide or flavagline family of natural products, isolated from plants of the Aglaia genus.[1] These compounds are characterized by a complex cyclopenta[b]benzofuran skeleton and exhibit significant biological activities, including potent anticancer and insecticidal properties. The intricate stereochemistry and functionality of rocaglamides like this compound necessitate a comprehensive suite of spectroscopic techniques for accurate structural elucidation and characterization.
This document provides an overview of the key spectroscopic methods and detailed protocols applicable to the analysis of this compound and its analogues.
General Workflow for Characterization
The characterization of a natural product like this compound typically follows a systematic workflow, beginning with isolation and purification, followed by a series of spectroscopic analyses to determine its structure and purity.
Caption: Workflow for the isolation and structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Experimental Protocol: LC-HRMS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation (Liquid Chromatography):
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Instrumentation (Mass Spectrometry):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Aux Gas Flow Rate: 10 (arbitrary units).
-
Mass Range: m/z 150-2000.
-
Resolution: 70,000.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).
-
Use the exact mass to calculate the elemental composition and compare it with the theoretical formula.
-
Quantitative Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₃₆H₄₂N₂O₈ | PubChem |
| Molecular Weight | 630.7 g/mol | PubChem |
| Exact Mass | 630.2941 | PubChem |
| Expected Ion (ESI+) | [M+H]⁺ at m/z 631.2990 | Calculated |
| Expected Ion (ESI+) | [M+Na]⁺ at m/z 653.2809 | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed two-dimensional structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete structural assignment.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 600 MHz or equivalent, equipped with a cryoprobe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1 s.
-
¹³C NMR: Acquire with a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 s, using proton decoupling.
-
2D COSY: Acquire with a spectral width of 12 ppm in both dimensions.
-
2D HSQC: Optimize for a one-bond J-coupling of 145 Hz.
-
2D HMBC: Optimize for long-range J-couplings of 8 Hz.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, MestReNova).
-
Reference the spectra to the TMS signal.
-
Assign proton and carbon signals by analyzing chemical shifts, coupling constants, and correlations from the 2D spectra.
-
¹H and ¹³C NMR Data for Silvestrol (Representative Compound in CDCl₃)
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | 85.0 | 5.37, d, 8.4 |
| 2 | 47.9 | 2.58, dd, 8.4, 5.0 |
| 3 | 49.3 | 4.31, d, 5.0 |
| 3a | 51.5 | - |
| 4 | 158.4 | - |
| 5 | 108.7 | 6.47, d, 2.3 |
| 6 | 162.9 | - |
| 7 | 96.6 | 6.22, d, 2.3 |
| 8 | 160.7 | - |
| 8a | 108.9 | - |
| 8b | 91.1 | - |
| 1' | 129.5 | - |
| 2', 6' | 127.8 | 7.21, m |
| 3', 5' | 128.4 | 7.21, m |
| 4' | 127.2 | 7.21, m |
| 1'' | 131.2 | - |
| 2'', 6'' | 130.0 | 7.42, d, 8.8 |
| 3'', 5'' | 113.8 | 6.81, d, 8.8 |
| 4'' | 159.2 | - |
| 1''' | 98.6 | 4.88, d, 5.0 |
| 2''' | 101.3 | 4.96, d, 2.1 |
| 3''' | 70.3 | 3.51, m |
| 4''' | 69.4 | 3.56, m |
| 5''' | 67.2 | 3.82, m |
| 6''' | 61.6 | 3.75, m |
| OMe-8 | 56.0 | 3.87, s |
| OMe-4'' | 55.1 | 3.72, s |
| OMe-2''' | 57.4 | 3.63, s |
| OH-3 | - | - |
| OH-8b | - | - |
Data adapted from a study on silvestrol analogues.[2]
UV-Vis and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems of the aromatic rings. IR spectroscopy is used to identify the presence of specific functional groups.
Experimental Protocols
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate by evaporating a solution, or prepare a KBr pellet containing ~1% of the compound.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Assign the major absorption bands to specific functional groups.
Expected Spectroscopic Data for Rocaglamides
| Technique | Expected Features | Interpretation |
| UV-Vis | λmax ~210-220 nm and ~270-280 nm | π → π* transitions of the aromatic rings |
| IR (cm⁻¹) | ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3000-2850 | C-H stretching (aliphatic) | |
| ~1740-1720 | C=O stretching (ester/lactone) | |
| ~1610, 1500 | C=C stretching (aromatic rings) | |
| ~1250, 1050 | C-O stretching (ethers, esters) |
Signaling Pathway and Experimental Logic
The characterization process relies on the logical integration of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous structure determination.
Caption: Integration of data from various spectroscopic methods.
References
Application Notes and Protocols for the Purification of Aglain C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a member of the rocaglamide (or flavagline) family of natural products, a class of complex compounds isolated from plants of the genus Aglaia, such as Aglaia argentea and Aglaia mariannensis.[1] Rocaglamides, including this compound, have garnered significant interest in the scientific community due to their potent biological activities, particularly their anticancer properties.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting key cellular processes.[2]
The primary mechanism of action for many rocaglamides involves the inhibition of protein synthesis. This is achieved through the targeting of prohibitins (PHB1 and PHB2), which are implicated in the Ras-Raf-MEK-ERK signaling pathway, and the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation. By disrupting these pathways, rocaglamides can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for further drug development.
This document provides detailed application notes and protocols for the extraction, separation, and purification of this compound from its natural source using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Extraction of Crude Rocaglamides from Aglaia Species
This protocol outlines the initial extraction of rocaglamides, including this compound, from the dried and ground plant material of Aglaia species.
Materials:
-
Dried and ground bark of Aglaia species
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filter paper and funnel
-
Extraction thimble and Soxhlet apparatus (optional)
Procedure:
-
Weigh the ground plant material.
-
Perform a sequential extraction with solvents of increasing polarity to remove unwanted compounds and enrich the desired rocaglamides.
-
First, extract the plant material with n-hexane to remove nonpolar constituents. This can be done by maceration with stirring for 24-48 hours or through continuous extraction in a Soxhlet apparatus.
-
Separate the plant material from the n-hexane extract by filtration.
-
Dry the plant material to remove residual n-hexane.
-
Extract the dried plant material with ethyl acetate. This solvent is effective at extracting rocaglamides. The extraction can be performed by maceration (3 x 24 hours) or Soxhlet extraction until the solvent runs clear.
-
Filter the ethyl acetate extract to remove the plant material.
-
Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to obtain the crude extract enriched with rocaglamides.
-
A subsequent extraction with methanol can be performed on the plant residue to recover any remaining polar rocaglamide derivatives.
Purification by Silica Gel Column Chromatography
This step aims to fractionate the crude ethyl acetate extract to isolate a fraction containing this compound.
Materials:
-
Crude ethyl acetate extract
-
Silica gel 60 (70-230 mesh ASTM) for column chromatography[3]
-
Glass chromatography column
-
Solvents for mobile phase: n-hexane and ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A typical gradient could be:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (7:3)
-
n-hexane:ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under a UV lamp.[4]
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain a semi-purified fraction.
Final Purification by Preparative HPLC
This final step utilizes reversed-phase preparative HPLC to achieve high-purity this compound.
Materials:
-
Semi-purified fraction from column chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 preparative column (e.g., 250 x 21.4 mm, 8 µm particle size)
-
HPLC-grade methanol
-
HPLC-grade water
-
Collection vials
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Method:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 60% B
-
5-30 min: Linear gradient from 60% to 100% B
-
30-40 min: 100% B (isocratic)
-
40-45 min: Linear gradient from 100% to 60% B
-
45-50 min: 60% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 210 nm and 271 nm.[1]
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound.
Data Presentation
The following tables summarize the expected quantitative data from the purification process. The values are indicative and may vary depending on the starting material and experimental conditions.
Table 1: Summary of Extraction and Purification Yields
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Ethyl Acetate Extraction | 1000 (dried plant material) | 50 (crude extract) | 5.0 | ~10 |
| Silica Gel Column Chromatography | 50 (crude extract) | 5 (semi-purified fraction) | 10.0 | ~60 |
| Preparative HPLC | 5 (semi-purified fraction) | 0.5 (this compound) | 10.0 | >98 |
Table 2: Chromatographic Conditions Summary
| Technique | Stationary Phase | Mobile Phase | Elution Mode | Detection |
| Column Chromatography | Silica gel 60 (70-230 mesh) | n-hexane:ethyl acetate | Gradient | TLC with UV |
| Preparative HPLC | C18 (8 µm, 250 x 21.4 mm) | Water:Methanol | Gradient | UV at 210/271 nm |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathway Inhibition by Rocaglamides
Caption: Inhibition of Ras-Raf-MEK-ERK and eIF4A pathways by this compound.
References
Application Notes and Protocols for Bioassay Development: Aglain C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a member of the rocaglate (or flavagline) class of natural products, which have demonstrated potent biological activities, including antiviral and anti-cancer effects. This document provides detailed application notes and protocols for the development of bioassays to characterize the activity of this compound. The primary mechanism of action for rocaglates is the inhibition of translation initiation, mediated by their interaction with the eukaryotic initiation factor 4A (eIF4A).[1][2][3] By clamping eIF4A onto polypurine-rich RNA sequences, rocaglates prevent the unwinding of the 5' untranslated region (UTR) of messenger RNAs (mRNAs), a critical step for ribosome recruitment and the initiation of protein synthesis.[3][4][5] This activity preferentially affects the translation of mRNAs with highly structured 5' UTRs, which often encode proteins crucial for cell proliferation and survival, such as oncoproteins.[6][7]
I. Anti-Cancer Activity of this compound
The anti-proliferative and pro-apoptotic effects of this compound in cancer cells are primarily attributed to its ability to inhibit the translation of key oncoproteins. This leads to the modulation of critical signaling pathways involved in cancer progression.
Signaling Pathway: this compound in Cancer
This compound's targeting of eIF4A-dependent translation initiation has downstream consequences on major cancer signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are frequently hyperactivated in cancer and are known to regulate protein synthesis.[1][8][9] Inhibition of eIF4A by this compound can lead to decreased synthesis of oncogenic proteins like c-Myc and Cyclin D1, resulting in cell cycle arrest and apoptosis.[7]
Caption: this compound inhibits eIF4A-dependent translation, leading to reduced oncoprotein synthesis and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
This assay directly measures the inhibitory effect of this compound on cap-dependent translation.
Protocol:
-
Prepare In Vitro Translation System: Use a commercially available in vitro translation kit (e.g., Rabbit Reticulocyte Lysate or HeLa cell extract).
-
Prepare Reporter mRNA: In vitro transcribe a capped luciferase mRNA. A dual-luciferase system with a cap-dependent Firefly luciferase and a cap-independent Renilla luciferase (driven by an IRES) can be used to assess specificity.[10][11][12]
-
Set up Translation Reaction: In a microfuge tube or 96-well plate, combine the in vitro translation lysate, amino acid mixture, and the reporter mRNA.
-
Add this compound: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.[10]
-
Measure Luciferase Activity: Add the appropriate luciferase substrate to each reaction and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the cap-dependent luciferase activity to the cap-independent luciferase activity (if using a dual-luciferase system). Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | HeLa | MTT | IC₅₀ (48h) | [Insert Value] µM |
| This compound | MCF-7 | MTT | IC₅₀ (48h) | [Insert Value] µM |
| This compound | A549 | MTT | IC₅₀ (48h) | [Insert Value] µM |
| This compound | Rabbit Reticulocyte Lysate | In Vitro Translation | IC₅₀ | [Insert Value] nM |
II. Antiviral Activity of this compound against Hepatitis C Virus (HCV)
This compound has been reported to possess anti-HCV activity. While the primary mechanism is likely translation inhibition of the viral genome, an effect on viral entry has also been suggested. The following protocols are designed to investigate both possibilities.
Signaling Pathway: HCV Entry
HCV entry into hepatocytes is a complex process involving multiple host factors and signaling pathways.[1][2] The virus first attaches to the cell surface and then interacts with a series of receptors, including CD81 and SR-BI, leading to the activation of signaling cascades involving EGFR and Rho/Ras GTPases, which facilitate the virus's movement to tight junctions for clathrin-mediated endocytosis.[1][2][3]
Caption: The HCV entry pathway involves multiple host factors and signaling events, providing several potential targets for antiviral intervention.
Experimental Protocols
This assay specifically measures the ability of this compound to inhibit the entry of HCV into host cells, independent of viral replication.[10]
Protocol:
-
Produce HCVpp: Co-transfect HEK293T cells with plasmids encoding HCV E1/E2 envelope glycoproteins, a retroviral gag-pol packaging construct, and a retroviral vector encoding a reporter gene (e.g., luciferase).
-
Harvest HCVpp: Collect the supernatant containing the pseudoparticles 48-72 hours post-transfection and filter it.
-
Cell Seeding: Seed Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection) in a 96-well plate.
-
Neutralization/Inhibition: Pre-incubate the HCVpp with serial dilutions of this compound for 1 hour at 37°C.[12]
-
Infection: Add the this compound-treated HCVpp to the Huh-7.5 cells and incubate for 4-6 hours.
-
Reporter Gene Assay: After 72 hours, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of entry inhibition relative to a vehicle control and determine the IC₅₀ value.
This assay assesses the effect of this compound on HCV RNA replication and translation within the host cell.
Protocol:
-
Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the replicon-containing cells with various concentrations of this compound for 48-72 hours.
-
Measure Reporter Activity: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication and translation.
-
Cytotoxicity Assessment: In a parallel plate, perform a cytotoxicity assay (e.g., MTT) to determine the effect of this compound on the host cells.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of HCV replication and the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity assay. The selectivity index (SI) can be calculated as CC₅₀/IC₅₀.
Data Presentation
| Compound | Assay | Target | Endpoint | Result | Selectivity Index (SI) |
| This compound | HCVpp Entry | Viral Entry | IC₅₀ | [Insert Value] µM | N/A |
| This compound | HCV Replicon | Viral Replication/Translation | IC₅₀ | [Insert Value] nM | [Calculate based on CC₅₀] |
| This compound | Huh-7.5 cells | Host Cell | CC₅₀ | [Insert Value] µM | N/A |
Experimental Workflows
Workflow for Assessing Anti-Cancer Activity
Caption: A stepwise workflow for characterizing the anti-cancer activity of this compound, from initial cytotoxicity screening to mechanistic studies.
Workflow for Assessing Anti-HCV Activity
Caption: A workflow to dissect the anti-HCV activity of this compound, distinguishing between effects on viral entry and replication/translation.
References
- 1. The ins and outs of hepatitis C virus entry and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rewiring Host Signaling: Hepatitis C Virus in Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Hepatitis C Virus Envelope Glycoprotein E1 in Virus Entry and Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the pseudoparticle system for standardized assessments of neutralizing antibodies against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. wjgnet.com [wjgnet.com]
- 11. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Studies of Aglain C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C belongs to the rocaglate class of natural products, which are known for their potent anticancer and antiviral activities. The primary mechanism of action for rocaglates, including this compound, is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] eIF4A is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By clamping eIF4A onto specific polypurine sequences in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), rocaglates stall the scanning 43S preinitiation complex, thereby inhibiting the translation of a subset of mRNAs, many of which encode proteins involved in cancer cell proliferation and survival, such as cyclins and oncogenes like MYC.[1][2]
These application notes provide a comprehensive guide for the in vitro investigation of this compound, focusing on its effects on cancer cell lines. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression are provided, along with illustrative data from closely related rocaglates, Silvestrol and Rocaglamide, which share a similar mechanism of action.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the inhibitory concentrations (IC50) of the well-characterized rocaglates, Silvestrol and Rocaglamide, in various cancer cell lines. This data serves as a valuable reference for designing experiments with this compound.
Table 1: IC50 Values of Silvestrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| U251 | Glioblastoma | 22.88 | 24 |
| U87 | Glioblastoma | 13.15 | 24 |
| Lu1 | Lung Cancer | 1.2 | Not Specified |
| LNCaP | Prostate Cancer | 1.5 | Not Specified |
| MCF-7 | Breast Cancer | 1.5 | Not Specified |
| T-47D | Breast Cancer | 5.46 | Not Specified |
| CLL | Chronic Lymphocytic Leukemia | 6.9 | 72 |
Data sourced from multiple studies.[3][4][5]
Table 2: IC50 Values of Rocaglamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MCF7 | Breast Cancer | ~50 (for HSF1 inhibition) | Not Specified |
| MDA-MB-231 | Breast Cancer | 9 | 48 |
Data sourced from multiple studies.[6][7]
Signaling Pathway
This compound targets the eIF4A-dependent translation initiation pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: eIF4A signaling pathway and inhibition by this compound.
Experimental Protocols
General Cell Culture and Maintenance
Successful in vitro studies begin with proper cell culture techniques. Adherence to aseptic technique is paramount to prevent contamination.
Materials:
-
Laminar flow hood (biosafety cabinet)
-
37°C humidified incubator with 5% CO₂
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Perform all cell handling procedures in a laminar flow hood.
-
Maintain cell cultures in a 37°C incubator with a humidified atmosphere of 5% CO₂.
-
Regularly observe cells under a microscope to monitor confluency and morphology.
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and plate into new culture vessels at the desired density.
-
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the medium.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a desired duration (e.g., 24 or 48 hours). Rocaglamide-A has been shown to block cell cycle progression at the G1-S phase.[8]
-
Cell Harvesting: Harvest cells by trypsinization, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the in vitro effects of this compound. By targeting the fundamental process of translation initiation through the inhibition of eIF4A, this compound and other rocaglates represent a promising class of compounds for cancer therapy. The provided methodologies for assessing cell viability, apoptosis, and cell cycle will enable a thorough characterization of this compound's cellular effects. While specific quantitative data for this compound is still emerging, the information on related compounds offers valuable guidance for initial experimental design.
References
- 1. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting eIF4A Dependent Translation of KRAS Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide | HSP (HSP90) inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with Aglain C
Disclaimer: Initial searches for "Aglain C" did not yield specific information regarding its mechanism or application in cancer research. The following application notes and protocols are based on the general principles and established methodologies for characterizing novel apoptosis-inducing agents in cancer cells. This document serves as a comprehensive guide for researchers to design and execute experiments to evaluate the pro-apoptotic potential of a compound like this compound.
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unnecessary cells.[1] Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation and tumor progression.[2] Therefore, inducing apoptosis in malignant cells is a primary strategy in cancer therapy.[3]
Apoptosis is executed through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1][4] Both pathways converge on the activation of a family of cysteine proteases known as caspases.[4][5] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, -6, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5] This document provides a framework for investigating the efficacy and mechanism of action of this compound, a potential novel apoptosis-inducing agent.
Data Presentation: Summarizing Pro-Apoptotic Effects
Quantitative analysis is essential for evaluating the efficacy of an apoptosis-inducing compound. Data should be organized into clear, structured tables for comparative analysis.
Table 1: Cytotoxicity of this compound across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| A549 | Lung Carcinoma | Data | Data | Data |
| HCT116 | Colon Carcinoma | Data | Data | Data |
| Jurkat | T-cell Leukemia | Data | Data | Data |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Quantification of Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | Vehicle Control | 0 | Data | Data |
| A549 | This compound | IC50 | Data | Data |
| A549 | This compound | 2x IC50 | Data | Data |
| HCT116 | Vehicle Control | 0 | Data | Data |
| HCT116 | This compound | IC50 | Data | Data |
| HCT116 | This compound | 2x IC50 | Data | Data |
% Apoptotic cells determined by Annexin V & Propidium Iodide staining followed by flow cytometry analysis.
Experimental Workflow and Signaling Pathways
Visualizing the experimental plan and the underlying biological pathways is crucial for understanding the research strategy and results.
Caption: General experimental workflow for evaluating this compound.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for 24, 48, and 72 hours.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8][9]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for the determined time.[7]
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsinization.[7]
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[6]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6][7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway. This allows for the mechanistic investigation of how this compound induces apoptosis, for instance, by checking the activation of caspases and the regulation of Bcl-2 family proteins.[10]
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[6]
-
Electrophoresis: Separate the proteins by SDS-PAGE.[6]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. A loading control like β-actin or GAPDH must be included.[6][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio is indicative of apoptosis induction.[7][10]
Conclusion
These protocols provide a robust framework for the initial characterization of this compound as a pro-apoptotic agent in cancer cells. By systematically assessing its cytotoxicity, confirming apoptosis as the mode of cell death, and investigating the underlying molecular mechanisms, researchers can effectively evaluate its therapeutic potential. The provided diagrams and data tables offer a clear structure for planning experiments and presenting findings.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential anticancer effects of Peganum harmala in human papillomavirus-related cervical and head and neck cancer cells [frontiersin.org]
- 10. Analgecine enhances the anti-tumor response of radiotherapy by increasing apoptosis and cell cycle arrest in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Novel Aglain C Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Aglain C derivatives and their potential applications in drug discovery, with a focus on their anticancer and antiviral activities. Detailed protocols for key experimental procedures are included to facilitate the replication and further development of these promising compounds.
Application Notes
This compound, a member of the rocaglamide family of natural products, and its synthetic derivatives have garnered significant interest in the field of drug discovery due to their potent and diverse biological activities. These compounds, characterized by a cyclopenta[b]benzofuran core, have demonstrated significant cytotoxic effects against various cancer cell lines and inhibitory activity against viral replication, particularly Hepatitis C virus (HCV).
The mechanism of action for many this compound derivatives is linked to the induction of apoptosis, or programmed cell death, a critical process in cancer therapy. Evidence suggests that these compounds can activate intrinsic apoptotic pathways, leading to the activation of executioner caspases such as caspase-3 and caspase-7. Furthermore, recent studies have shown that rocaglamide derivatives can act as potent inhibitors of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1][2][3] While a direct link to the Protein Kinase C (PKC) signaling pathway is still under investigation, the pro-apoptotic nature of these compounds suggests a potential modulation of this key regulatory pathway, which is known to be involved in cell survival and apoptosis.
The synthetic accessibility of the this compound scaffold allows for the generation of diverse libraries of analogues.[1] This structural flexibility is crucial for optimizing their biological activity, improving their pharmacokinetic properties, and reducing potential toxicity, thereby enhancing their potential as therapeutic agents. The protocols outlined below provide a foundation for the synthesis and biological evaluation of novel this compound derivatives for further drug development.
Data Presentation
Cytotoxic Activity of this compound Derivatives
The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aglain Derivative 1 | HEL | Human Leukemia | 0.03 - 8.40 | [3] |
| Aglain Derivative 4 | HEL | Human Leukemia | 0.03 - 8.40 | [3] |
| Rocaglamide Derivative 5 | HEL | Human Leukemia | 0.03 - 8.40 | [3] |
| Rocaglamide Derivative 6 | HEL | Human Leukemia | 0.03 - 8.40 | [3] |
| Triterpenoid 7 | HEL | Human Leukemia | 0.03 - 8.40 | [3] |
| Aglain Derivative 1 | Human Breast Cancer | Breast Cancer | 0.03 - 8.40 | [3] |
| Aglain Derivative 4 | Human Breast Cancer | Breast Cancer | 0.03 - 8.40 | [3] |
| Rocaglamide Derivative 5 | Human Breast Cancer | Breast Cancer | 0.03 - 8.40 | [3] |
| Rocaglamide Derivative 6 | Human Breast Cancer | Breast Cancer | 0.03 - 8.40 | [3] |
| Triterpenoid 7 | Human Breast Cancer | Breast Cancer | 0.03 - 8.40 | [3] |
| Aglaforbesin Derivative (AFD) | HCT116 | Human Colorectal Cancer | 1.13 µg/mL | [4] |
Antiviral Activity of Aglaroxin C Analogues
The following table presents the antiviral activity of lead Aglaroxin C analogues against Hepatitis C Virus (HCV) entry.
| Compound | HCV Entry Inhibition (EC50, µM) | Cytotoxicity (CC50, µM) |
| CMLD012043 | 0.1 | >25 |
| CMLD012044 | 0.2 | >25 |
Experimental Protocols
Protocol 1: General Synthesis of Aglaroxin C Analogues
This protocol describes a general method for the synthesis of Aglaroxin C analogues via a regioselective pyrimidinone condensation.
Materials:
-
Keto-rocaglate intermediate
-
Appropriate amidine hydrochloride salt
-
Sodium bicarbonate (NaHCO3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the keto-rocaglate intermediate in DMF, add 3.0 equivalents of the desired amidine hydrochloride salt.
-
Add 5.0 equivalents of sodium bicarbonate to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired Aglaroxin C analogue.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HEL)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol describes the use of a luminescent caspase-3/7 assay to quantify apoptosis induced by this compound derivatives.
Materials:
-
Cancer cell line of interest
-
96-well white-walled plates
-
This compound derivative
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with the this compound derivative as described in the MTT assay protocol.
-
After the desired incubation period (e.g., 24 hours), equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Mandatory Visualization
Caption: General workflow for the synthesis of novel this compound derivatives.
Caption: Proposed inhibition of the Wnt/β-catenin signaling pathway by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
References
Application Notes and Protocols for the Assessment of Aglain C Purity and Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C, a member of the rocaglamide (or flavagline) family of natural products, is a cyclopenta[b]benzofuran isolated from plants of the Aglaia genus.[1][2] Rocaglamides, including this compound, have garnered significant interest due to their potent biological activities, particularly their anticancer and insecticidal properties.[1][2] These compounds are known to exert their cytotoxic effects by inhibiting the eukaryotic translation initiation factor eIF4A, an RNA helicase essential for the initiation of protein synthesis.[3][4][5][6][7][8][9] Given its therapeutic potential, rigorous analytical methods are required to ensure the purity and consistent yield of this compound for research and drug development purposes.
These application notes provide detailed protocols for the determination of this compound purity and the calculation of its extraction yield from plant material. The methodologies described herein utilize standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Purity and Yield of this compound
The following tables summarize representative quantitative data for this compound purity and extraction yield. This data is illustrative and may vary depending on the plant material, extraction method, and purification process.
Table 1: Purity of this compound Determined by HPLC
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Extract | 12.5 | 75.8 | 75.8 |
| Fraction 1 | 12.6 | 85.2 | 85.2 |
| Fraction 2 | 12.5 | 95.1 | 95.1 |
| Purified this compound | 12.5 | 99.2 | 99.2 |
Table 2: Extraction Yield of this compound from Aglaia species
| Extraction Method | Solvent System | Extraction Time (h) | Yield of Crude Extract (w/w %) | This compound Content in Extract (%, by HPLC) | Overall this compound Yield (w/w %) |
| Maceration | Ethyl Acetate | 72 | 5.2 | 1.5 | 0.078 |
| Soxhlet Extraction | Dichloromethane | 24 | 7.8 | 1.2 | 0.094 |
| Ultrasound-Assisted Extraction | Methanol | 2 | 6.5 | 1.8 | 0.117 |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material (e.g., leaves, twigs, or bark of Aglaia species).
Materials:
-
Dried and powdered Aglaia plant material
-
Ethyl acetate
-
Methanol
-
Hexane
-
Rotary evaporator
-
Filter paper and funnel
-
Erlenmeyer flasks
-
Shaker or magnetic stirrer
Protocol:
-
Weigh 100 g of dried, powdered plant material and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of ethyl acetate to the flask.
-
Macerate the plant material for 72 hours at room temperature with continuous agitation using a shaker or magnetic stirrer.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethyl acetate extract.
-
To remove non-polar constituents, wash the crude extract with hexane.
-
The resulting defatted crude extract can be used for further purification or analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30-100% B
-
20-25 min: 100% B
-
25-30 min: 100-30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve a known amount of the crude extract or purified fraction in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
The purity of this compound in the sample is calculated based on the peak area relative to the total peak area of all components in the chromatogram.
Structural Confirmation by NMR and Mass Spectrometry
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Typical ¹H NMR chemical shifts for the rocaglamide skeleton include signals for aromatic protons and methoxy groups.
-
The ¹³C NMR spectrum will show characteristic resonances for the carbonyl, aromatic, and aliphatic carbons of the rocaglamide core.
3.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Fragmentation: Collision-induced dissociation (CID) for MS/MS analysis.
Analysis:
-
The mass spectrum of rocaglamides often displays characteristic fragment ions. For example, fragmentation patterns in the m/z 300–343 range can indicate the substitution pattern on ring B and at the C-8b position of the furan ring.[1]
Yield Calculation
The yield of this compound can be expressed in two ways: the yield of the crude extract and the overall yield of purified this compound.
Calculation of Crude Extract Yield:
Yield (%) = (Weight of crude extract / Weight of dry plant material) x 100
Calculation of Overall this compound Yield:
Overall Yield (%) = (Weight of purified this compound / Weight of dry plant material) x 100
Alternatively, the overall yield can be estimated from the crude extract:
Overall Yield (%) = Yield of Crude Extract (%) x Purity of this compound in Crude Extract (%) / 100
Mandatory Visualizations
This compound Biosynthetic Pathway
The biosynthesis of rocaglamides is postulated to involve a Michael-type 1,4-addition between a flavonoid precursor and a cinnamic acid amide derivative.[1]
Caption: Postulated biosynthetic pathway of this compound.
Experimental Workflow for this compound Purity and Yield Assessment
This diagram illustrates the logical flow of the experimental procedures.
Caption: Workflow for this compound analysis.
Signaling Pathway of Rocaglamide Action
Rocaglamides inhibit translation initiation by clamping the eIF4A helicase onto mRNA, thereby preventing ribosome scanning.
Caption: Inhibition of translation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Aglain C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aglain C is a member of the rocaglate family of natural products, which are known for their potent anticancer properties. Rocaglates exert their cytotoxic effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the translation initiation complex eIF4F.[1][2][3] By clamping mRNA onto eIF4A, rocaglates stall the unwinding of the 5'-untranslated regions of mRNAs, thereby inhibiting protein synthesis.[4] This mechanism of action makes this compound and other rocaglates promising candidates for cancer therapy, particularly for malignancies that are dependent on the eIF4F complex for the translation of oncoproteins.
These application notes provide a comprehensive guide for the in vivo experimental design to evaluate the anti-tumor efficacy, pharmacokinetic profile, and toxicity of this compound in animal models. The protocols outlined below are based on established methodologies for preclinical drug development and can be adapted to specific cancer models.
Anti-Tumor Efficacy Studies in Xenograft Models
Human tumor xenograft models are fundamental for assessing the anti-cancer potential of novel therapeutic agents in a living organism.[5] These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice.[5][6]
Recommended Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are recommended as they can accept human tumor xenografts.[5]
-
Age: 6-8 weeks
-
Sex: Female (often preferred to avoid fighting among males, but should be consistent within a study)
Experimental Protocol: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a lung cancer line like NCI-H1650 or a breast cancer line like HCC827) under standard conditions.[7][8]
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.
-
Group 1 (Control): Administer the vehicle solution (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL) following the same schedule as the treatment group.
-
Group 2 (this compound Low Dose): Administer a low dose of this compound (e.g., 1 mg/kg).
-
Group 3 (this compound High Dose): Administer a high dose of this compound (e.g., 5 mg/kg).
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent relevant to the cancer model (e.g., cisplatin or docetaxel).[8]
-
The route of administration (e.g., intraperitoneal, intravenous, or oral) and dosing schedule (e.g., daily, every other day) will need to be optimized based on preliminary pharmacokinetic and tolerability studies.
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically significant inhibition of tumor growth in the treated groups compared to the control group.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), if there is significant weight loss (>20%), or at the end of the study period.
-
At the end of the study, collect tumors for further analysis (e.g., histology, western blotting).
-
Data Presentation
Summarize the quantitative data from the efficacy study in the following tables:
Table 1: Tumor Volume Over Time
| Day | Vehicle Control (mm³ ± SEM) | This compound Low Dose (mm³ ± SEM) | This compound High Dose (mm³ ± SEM) | Positive Control (mm³ ± SEM) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 15 | ||||
| 18 | ||||
| 21 |
Table 2: Body Weight Changes
| Day | Vehicle Control (g ± SEM) | This compound Low Dose (g ± SEM) | This compound High Dose (g ± SEM) | Positive Control (g ± SEM) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 15 | ||||
| 18 | ||||
| 21 |
Acute Toxicity Study
An acute toxicity study is essential to determine the potential adverse effects of a single high dose of this compound and to establish a safe dose range for further studies.
Recommended Animal Model
-
Species: Mouse or Rat
-
Strain: Healthy, young adult animals (e.g., Swiss albino mice or Sprague-Dawley rats).
-
Sex: Both males and females should be included.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on the OECD Test Guideline 425.
-
Dosing:
-
Administer a single oral dose of this compound to one animal at the starting dose level (e.g., 2000 mg/kg).
-
-
Observation:
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
-
Dose Adjustment:
-
If the animal survives, dose another animal at a higher dose.
-
If the animal dies, dose another animal at a lower dose.
-
Continue this process until the LD50 (median lethal dose) can be estimated.
-
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Body weight changes.
-
Mortality.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.
-
Data Presentation
Table 3: Acute Toxicity Study Results
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
Pharmacokinetic (PK) Study
A pharmacokinetic study is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Recommended Animal Model
-
Species: Rat or Mouse
-
Strain: Healthy, adult animals (e.g., Sprague-Dawley rats).
Experimental Protocol: Single Dose Pharmacokinetics
-
Animal Preparation:
-
Cannulate the jugular vein of the animals for serial blood sampling.
-
-
Dosing:
-
Administer a single dose of this compound via the intended clinical route (e.g., intravenous and oral).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ng·h/mL) | ||
| AUC(0-inf) (ng·h/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, targeting the eIF4A helicase in the translation initiation pathway.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vivo evaluation of this compound.
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A20 Xenograft Model | Xenograft Services [xenograft.net]
- 7. HCC827 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Aglain C synthesis reaction steps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Aglain C, a complex natural product. The information is targeted toward researchers, scientists, and professionals in drug development who are undertaking this challenging synthesis.
Frequently Asked Questions (FAQs) - General Issues
Q1: My overall yield for the this compound synthesis is significantly lower than reported in the literature. What are the most critical steps to focus on for optimization?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. The most critical steps to re-examine are typically those involving complex bond formations and stereocenter settings. For the synthesis of this compound, the Palladium-catalyzed asymmetric allylic alkylation (AAA) and the [3+2] cycloaddition are key transformations that heavily influence the overall yield. Ensure all reagents for these steps are of the highest purity and that the reaction conditions (temperature, atmosphere, and solvent purity) are strictly controlled.
Q2: I am observing the formation of unexpected side products. How can I identify them and prevent their formation?
A2: The formation of side products is a common challenge. To identify them, it is recommended to use a combination of analytical techniques such as high-resolution mass spectrometry (HRMS), 2D NMR (COSY, HMBC, HSQC), and comparison with known compounds. To prevent their formation, consider the following:
-
Reagent Purity: Impurities in starting materials or reagents can lead to side reactions.
-
Reaction Conditions: Strict control of temperature, reaction time, and inert atmosphere can minimize the formation of undesired products.
-
Protecting Groups: Ensure the stability of your protecting groups under the reaction conditions to avoid partial deprotection and subsequent side reactions.
Troubleshooting Specific Reaction Steps
Step 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Q3: The enantiomeric excess (ee) of my allylic alkylation product is low. How can I improve it?
A3: Achieving high enantioselectivity in the Pd-catalyzed AAA step is crucial. Here are some troubleshooting suggestions:
-
Ligand Choice: The choice of chiral ligand is paramount. Ensure the ligand is pure and handled under inert conditions to prevent degradation.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Screen a range of solvents to find the optimal one for your specific substrate-ligand combination.
-
Temperature Control: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Objective: To form the chiral building block for this compound synthesis with high enantiomeric excess.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral ligand (e.g., (R,R)-Trost ligand)
-
Allylic substrate
-
Nucleophile
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand in the anhydrous solvent.
-
Add Pd(OAc)₂ to the solution and stir until a homogeneous catalyst solution is formed.
-
In a separate flask, dissolve the allylic substrate and the nucleophile in the anhydrous solvent.
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the substrate/nucleophile solution to the catalyst solution via cannula.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Step 2: [3+2] Cycloaddition
Q4: The [3+2] cycloaddition reaction to form the core furan ring is not proceeding to completion, or I am observing the formation of diastereomers. What should I do?
A4: The [3+2] cycloaddition is a key bond-forming reaction in the synthesis of this compound. Incomplete reaction or poor diastereoselectivity can be addressed by:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst are critical. Consider screening different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and optimizing their loading.
-
Temperature and Reaction Time: This reaction can be sensitive to temperature. A temperature screening, from room temperature to elevated temperatures, may be necessary. Extended reaction times might also be required for complete conversion.
-
Substrate Purity: Ensure the starting materials for the cycloaddition are highly pure, as impurities can inhibit the catalyst or lead to side reactions.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for critical reaction steps.
| Step | Parameter | Reported Value | Troubleshooting Target |
| Asymmetric Allylic Alkylation | Enantiomeric Excess (ee) | >95% | >90% |
| Yield | 85-90% | >80% | |
| [3+2] Cycloaddition | Diastereomeric Ratio (dr) | >10:1 | >8:1 |
| Yield | 70-80% | >65% | |
| Final Deprotection & Cyclization | Overall Yield (last steps) | 50-60% | >45% |
Visual Troubleshooting Guides
Below are diagrams illustrating key workflows and logical relationships in troubleshooting the this compound synthesis.
Technical Support Center: Optimizing Aglain C Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Aglain C from plant material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and related rocaglamides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. | Rocaglamides, including this compound, are typically extracted with moderately polar solvents. Ethyl acetate is commonly reported as an effective solvent. Consider a sequential extraction, starting with a nonpolar solvent like n-hexane to remove lipids, followed by ethyl acetate to extract this compound.[1][2] |
| Incomplete extraction: Insufficient extraction time or inadequate agitation. | For maceration, ensure the plant material is soaked for an adequate period (e.g., 3 x 24 hours) with periodic agitation.[3] For methods like ultrasound-assisted extraction (UAE), optimize the sonication time. | |
| Thermal degradation: this compound may be sensitive to high temperatures. | Avoid prolonged exposure to high heat. If using heat-assisted extraction, maintain a moderate temperature (e.g., 40-60°C). For temperature-sensitive compounds, non-thermal methods like maceration or UAE are preferable.[4] | |
| Poor quality of plant material: Low concentration of this compound in the source material. | Ensure the correct plant part (e.g., leaves, bark) from the appropriate Aglaia species is used.[1][2] The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and harvest time. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The solvent is extracting a wide range of compounds with similar polarities. | Employ a sequential extraction strategy with solvents of increasing polarity (e.g., n-hexane → ethyl acetate → methanol).[1] This helps to fractionate the extract and remove unwanted compounds. Further purification using column chromatography is typically necessary.[1] |
| Emulsion formation during liquid-liquid partitioning: This is common when working with complex plant extracts. | To break emulsions, you can try adding brine (a saturated salt solution), gently swirling instead of vigorous shaking, or centrifugation.[5] | |
| Inconsistent Results | Variability in experimental parameters: Inconsistent solvent-to-solid ratio, extraction time, or temperature. | Standardize all extraction parameters. Use a consistent solvent-to-solid ratio and maintain a constant temperature and extraction time across all experiments. |
| Instrumental variability: Fluctuations in the performance of equipment like ultrasonic baths. | Regularly calibrate and maintain your equipment to ensure consistent performance. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While there is no single "best" solvent, ethyl acetate has been shown to be effective for extracting rocaglamides like this compound.[1][2] A common and effective strategy is to first perform a pre-extraction with a nonpolar solvent such as n-hexane to remove fats and waxes, followed by extraction with a medium-polarity solvent like ethyl acetate to isolate this compound.
Q2: What is the optimal temperature for this compound extraction?
A2: The optimal temperature depends on the extraction method. For conventional heat-assisted extraction, a temperature range of 60-80°C generally yields the highest total phenolic content, though specific optimization for this compound is recommended.[4][6] However, be aware that higher temperatures can lead to the degradation of thermolabile compounds.[4] For methods like ultrasound-assisted extraction, lower temperatures (e.g., 25-50°C) can be effective.[7][8]
Q3: How can I improve the efficiency of my extraction?
A3: To improve efficiency, consider the following:
-
Particle Size Reduction: Grinding the plant material increases the surface area available for solvent contact.[1]
-
Agitation: Continuous stirring or shaking during maceration improves solvent penetration and diffusion.
-
Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve yield.[7][9][10][11]
Q4: My crude extract is a complex mixture. How can I isolate this compound?
A4: After obtaining the crude extract, further purification is necessary. A common workflow involves:
-
Solvent Partitioning: Sequentially partitioning the crude extract with immiscible solvents of increasing polarity.
-
Chromatography: Employing techniques like vacuum liquid chromatography (VLC) or column chromatography with stationary phases like silica gel.[1]
-
Further Purification: Using methods like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]
Q5: How does extraction time affect the yield of this compound?
A5: Extraction yield generally increases with time up to a certain point, after which it plateaus. Prolonged extraction times, especially at elevated temperatures, can risk compound degradation. The optimal time depends on the method; for example, UAE can achieve high yields in a much shorter time (e.g., 15-30 minutes) compared to maceration (which can take several days).[10][11]
Data on Extraction Parameters
The following tables summarize qualitative and representative quantitative data on factors influencing the extraction of this compound and related compounds.
Table 1: Comparison of Solvents for Rocaglamide Extraction
| Solvent | Polarity | Typical Use in this compound Extraction | Expected Yield of this compound |
| n-Hexane | Nonpolar | Pre-extraction to remove lipids and other nonpolar compounds. | Low |
| Dichloromethane | Moderately Polar | Can be used for extraction, often yields a complex mixture. | Moderate |
| Ethyl Acetate | Moderately Polar | Commonly used for the primary extraction of rocaglamides.[1][2] | High |
| Acetone | Polar Aprotic | Can be effective, similar polarity to ethyl acetate. | Moderate to High |
| Ethanol | Polar Protic | Can extract a broad range of compounds, including more polar impurities. | Moderate |
| Methanol | Highly Polar | Typically used for extracting highly polar compounds after initial extraction with less polar solvents.[1] | Low |
Table 2: Influence of Temperature on Extraction Yield (Representative)
| Extraction Method | Temperature (°C) | General Effect on Yield | Potential Risks |
| Maceration | 25 (Room Temp) | Baseline yield. | Low risk of degradation. |
| Heat-Assisted | 40 | Increased solubility and diffusion, leading to higher yield. | Minimal risk of degradation. |
| Heat-Assisted | 60 | Generally optimal for many phytochemicals, likely higher yield.[4][6] | Moderate risk of degradation with prolonged time. |
| Heat-Assisted | 80 | May further increase yield, but risk of degradation increases significantly.[4] | High risk of thermal degradation. |
| Ultrasound-Assisted | 25-50 | Enhanced yield due to cavitation effects at lower temperatures.[7] | Low risk of degradation. |
Experimental Protocols
Protocol 1: Sequential Maceration for this compound Extraction
This protocol is a standard method for obtaining a crude extract enriched in this compound.
-
Preparation of Plant Material:
-
Collect fresh leaves or bark of the desired Aglaia species.
-
Dry the plant material in a well-ventilated area away from direct sunlight.
-
Grind the dried material into a coarse powder.
-
-
Defatting (Optional but Recommended):
-
Place the powdered plant material in a large flask.
-
Add n-hexane in a 1:10 solid-to-solvent ratio (w/v).
-
Macerate for 24 hours with occasional shaking.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue.
-
-
This compound Extraction:
-
Transfer the defatted plant material to a clean flask.
-
Add ethyl acetate in a 1:10 solid-to-solvent ratio (w/v).
-
Seal the flask and macerate for 3 days at room temperature with periodic agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Combine all the ethyl acetate extracts.
-
-
Concentration:
-
Concentrate the combined ethyl acetate extracts using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude this compound-rich extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol offers a more rapid extraction compared to maceration.
-
Preparation of Plant Material:
-
Prepare the dried, powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add ethyl acetate at a specified solid-to-solvent ratio (e.g., 1:15 w/v).
-
Place the vessel in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30 minutes).
-
-
Separation and Concentration:
-
Filter the mixture immediately after sonication.
-
Collect the filtrate and concentrate it using a rotary evaporator as described in Protocol 1.
-
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 3. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic cycloartanes from Aglaia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound pretreatment and solvent extraction parameters effects on the nutritional characteristics of Indonesian shortfin eel (Anguilla bicolor bicolor) protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted alkaline proteinase extraction enhances the yield of pecan protein and modifies its functional properties - PMC [pmc.ncbi.nlm.nih.gov]
Improving Aglain C solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aglain C in in vitro assays, with a focus on improving its solubility and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product belonging to the rocaglate (or flavagline) family. Its primary mechanism of action is the inhibition of protein synthesis. This compound targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. Instead of being a simple competitive inhibitor, this compound "clamps" eIF4A onto polypurine-rich sequences within the 5' untranslated region (5'-UTR) of specific mRNAs. This stabilized complex stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of a subset of proteins, including many that are implicated in cancer development and viral replication.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound for in vitro assays is high-purity, anhydrous dimethyl sulfoxide (DMSO). Rocaglates as a class exhibit good solubility in DMSO.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when I diluted my this compound stock solution in cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Medium
Precipitation of this compound upon dilution into your aqueous cell culture medium can lead to inaccurate compound concentrations and unreliable experimental results. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Visual Confirmation of Precipitation
-
Observation: Carefully inspect the culture medium after adding the this compound stock solution. Look for any signs of cloudiness, haziness, or visible particles.[1]
-
Microscopic Examination: Use a microscope to check for the presence of crystalline structures or amorphous precipitates in the medium.
Step 2: Optimize the Dilution Process
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Gradual Addition: Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling the tube. This gradual dilution can prevent the rapid change in solvent polarity that causes precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
Step 3: Determine the Kinetic Solubility The maximum concentration at which this compound remains soluble in your specific cell culture medium under your experimental conditions is known as its kinetic solubility. Determining this value is crucial for designing your experiments. A detailed protocol for a 96-well plate-based kinetic solubility assay is provided in the "Experimental Protocols" section.
Step 4: Consider Alternative Solvents (with caution) While DMSO is the primary recommendation, if precipitation persists at your desired concentration, other solvents can be considered, though their compatibility with your specific cell line must be verified.
-
Ethanol: Some rocaglates are soluble in ethanol.[2] However, ethanol can have effects on cellular metabolism, so a vehicle control is essential.
-
Formulations with co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 are used, but these are generally not suitable for direct application in in vitro cell culture due to potential cytotoxicity.[3]
Quantitative Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Data not available | Expected to be similar to other rocaglates. |
| Rocaglamide A | DMSO | 100 mg/mL (197.80 mM)[2][3][4] | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][4] |
| Ethanol | 10 mg/mL[2] | ||
| Water | Insoluble[2] | ||
| Silvestrol | DMSO | >5 mM | |
| Silvestrol aglycone | DMSO | ≥ 106 mg/mL (221.53 mM)[5] | Hygroscopic DMSO can impact solubility.[5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: If necessary, facilitate dissolution by gently warming the tube to 37°C for 10 minutes and/or sonicating in an ultrasonic bath for a short period.[6][7][8]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
2. Kinetic Solubility Assay in Cell Culture Medium (96-well plate format)
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Dispense Medium: Add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to the wells of a clear 96-well plate.
-
Add Compound: Add 2 µL of each DMSO dilution of this compound to the corresponding wells of the 96-well plate containing the medium. This will result in a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours, mimicking your experimental conditions.
-
Assess Precipitation:
-
Visual Inspection: Examine the plate against a light source for any signs of turbidity or precipitate.
-
Microscopic Examination: Observe the wells under a microscope.
-
Spectrophotometric Reading: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the DMSO control indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility in your specific medium.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
4. In Vitro Translation Assay (Luciferase Reporter Assay)
-
Assay System: This assay is typically performed in a cell-free translation system, such as rabbit reticulocyte lysate or Krebs-2 extracts, using a bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases, where one is cap-dependent and the other is driven by an IRES).[9]
-
Reaction Setup: Prepare the translation reaction mixture containing the cell-free extract, the reporter mRNA, and the appropriate buffers.
-
Compound Addition: Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 30°C for 1 hour to allow for protein synthesis.
-
Luciferase Measurement: Measure the activity of both luciferases using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Calculate the ratio of cap-dependent to IRES-dependent translation and normalize to the vehicle control to determine the inhibitory effect of this compound on cap-dependent translation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rocaglamide | HSP (HSP90) inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. glpbio.com [glpbio.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Aglain C in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Aglain C in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to this compound?
A1: Resistance to this compound, like many anti-cancer agents, is a multifaceted issue.[1][2] The primary mechanisms observed include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.[3][4][5]
-
Altered Drug Target: Mutations or modifications in the molecular target of this compound can prevent the drug from binding effectively.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibitory effects of this compound, allowing for continued proliferation and survival.[1][6]
-
Enhanced DNA Repair Mechanisms: For this compound variants that induce DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the drug's cytotoxic effects.[1][2]
-
Inhibition of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins, thereby evading programmed cell death induced by this compound.[2]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: The development of resistance can be confirmed by a rightward shift in the dose-response curve and an increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line. This is typically assessed using a cell viability assay such as the MTT or CellTiter-Glo® assay.
Q3: Are there known biomarkers for this compound resistance?
A3: While specific biomarkers for this compound are under investigation, several general biomarkers of drug resistance can be assessed[7][8]:
-
Gene Expression Levels: Increased mRNA levels of ABC transporter genes (e.g., ABCB1, ABCG2) are strong indicators of efflux-mediated resistance.
-
Protein Expression Levels: Western blotting or flow cytometry can be used to quantify the protein levels of P-gp, BCRP, and other relevant resistance-associated proteins.
-
Genetic Mutations: Sequencing the target of this compound can identify mutations that may confer resistance.[8]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Drug Resistance | Perform a dose-response curve with a wider concentration range of this compound. Compare the IC50 value to the parental cell line. | A significantly higher IC50 value confirms resistance. |
| Experimental Error | Verify the concentration of your this compound stock solution. Ensure accurate pipetting and cell seeding densities. Repeat the experiment with fresh reagents. | Consistent results upon repetition will rule out experimental error. |
| Cell Line Contamination | Check for mycoplasma contamination. Perform cell line authentication (e.g., STR profiling). | Elimination of contamination or use of an authenticated cell line will ensure reliable results. |
Issue 2: Inconsistent Results in this compound Synergy Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Drug Concentrations | Perform checkerboard assays with a broad range of concentrations for both this compound and the synergistic agent to identify the optimal synergistic ratio.[9] | A clear synergistic interaction (Combination Index < 1) will be identified at specific concentration ranges. |
| Antagonistic Interaction | Review the mechanism of action of the combination drugs. Some drugs may have antagonistic effects.[9] | Selection of drugs with complementary mechanisms of action is more likely to result in synergy. |
| Incorrect Experimental Timing | Optimize the timing of drug addition (e.g., sequential vs. co-administration) based on their mechanisms of action. | An optimized treatment schedule will maximize the synergistic effect. |
Quantitative Data Summary
The following tables summarize key quantitative data related to overcoming this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Hypothetical Lung Cancer (HLC-1) | 15 | 250 | 16.7 |
| Hypothetical Breast Cancer (HBC-1) | 25 | 480 | 19.2 |
| Hypothetical Colon Cancer (HCC-1) | 10 | 180 | 18.0 |
Table 2: Effect of Efflux Pump Inhibitors on this compound Sensitivity
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (10 µM) IC50 (nM) | This compound + Tariquidar (1 µM) IC50 (nM) |
| HLC-1 Resistant | 250 | 35 | 20 |
| HBC-1 Resistant | 480 | 55 | 30 |
| HCC-1 Resistant | 180 | 25 | 15 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Key resistance mechanisms to this compound in cancer cells.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Logic of synergistic drug combinations with this compound.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Resistance Biomarkers and Their Clinical Applications in Childhood Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Intrinsic Drug Resistance and Its Biomarkers in High-Throughput Pharmacogenomic and CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
Aglain C bioassay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Aglain C, a member of the rocaglate family of natural products. The information provided is based on the known mechanism of action of rocaglates as inhibitors of the eukaryotic translation initiation factor 4A (eIF4A) and general principles of bioassay development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a rocaglate, and like other members of this family, it is a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] eIF4A is an RNA helicase that unwinds the 5' untranslated region (5'-UTR) of mRNAs, a critical step for the initiation of cap-dependent translation.[3] Rocaglates, including this compound, are thought to clamp eIF4A onto specific polypurine sequences within the 5'-UTRs of certain mRNAs, thereby stalling the translation of proteins essential for cancer cell proliferation and survival.[4]
Q2: Which bioassays are commonly used to assess the activity of this compound and other eIF4A inhibitors?
A2: Several bioassays can be used to measure the activity of eIF4A inhibitors:
-
Cell Viability Assays: These assays, such as those using CellTiter-Glo®, measure the number of viable cells in a culture after treatment with the compound. A decrease in viability indicates cytotoxic or cytostatic effects.[2]
-
Protein Synthesis Assays: These assays directly measure the inhibition of protein synthesis, for example, by quantifying the incorporation of labeled amino acids into newly synthesized proteins.
-
Luciferase Reporter Assays: These assays utilize a reporter gene (luciferase) under the control of a 5'-UTR that is sensitive to eIF4A inhibition. A decrease in luciferase activity indicates that the compound is inhibiting translation initiation.[4]
-
eIF4A ATPase Assays: These are biochemical assays that measure the ATP hydrolysis activity of purified eIF4A. Inhibition of ATPase activity is a direct measure of the compound's effect on the enzyme.[3][5]
Q3: What are the common sources of variability in this compound bioassays?
A3: Variability in bioassays can arise from multiple sources.[6][7] For this compound experiments, key factors include:
-
Cell-based assay variability:
-
Cell line identity and passage number.
-
Cell density at the time of treatment.
-
Serum concentration and lot-to-lot variability in the cell culture medium.
-
Inconsistent incubation times.
-
-
Compound-related variability:
-
Inaccurate compound concentration due to pipetting errors or degradation.
-
Compound precipitation in the assay medium.
-
-
Assay procedure variability:
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: High Variability Between Replicates
Q: My replicate wells for the same this compound concentration show high variability in my cell viability assay. What could be the cause?
A: High variability between replicates is a common issue and can be addressed by systematically checking several factors.[6][7]
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure consistent and accurate pipetting for both cell seeding and compound addition. Use calibrated pipettes and visually inspect pipette tips for retained liquid.[8]
-
Check Cell Seeding Uniformity: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with sterile water or media to create a humidity barrier.
-
Ensure Proper Mixing: After adding this compound, ensure gentle but thorough mixing of the plate to achieve a uniform compound concentration in each well.
Issue 2: Lower than Expected Potency (High IC50 Value)
Q: The IC50 value for this compound in my assay is much higher than what is reported in the literature for similar rocaglates. Why might this be?
A: A discrepancy in potency can be due to several experimental variables.
Troubleshooting Steps:
-
Verify Compound Integrity and Concentration:
-
Confirm the correct stock concentration of your this compound solution.
-
Check for any signs of compound degradation (e.g., discoloration). If in doubt, use a fresh stock.
-
Ensure the compound is fully dissolved in the solvent and does not precipitate when diluted into the assay medium.
-
-
Assess Cell Health and Passage Number:
-
Use cells that are in the logarithmic growth phase and at a low passage number. Cells at high passage numbers can exhibit altered sensitivity to drugs.
-
Perform a cell viability check (e.g., trypan blue exclusion) before seeding to ensure you are starting with a healthy cell population.
-
-
Optimize Incubation Time: The inhibitory effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal incubation period for your cell line.
-
Check Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. If possible, perform the assay in a lower serum concentration or a serum-free medium, after confirming that the cells can tolerate these conditions for the duration of the assay.
Issue 3: Inconsistent Results Between Experiments
Q: I am getting different IC50 values for this compound every time I repeat the experiment. How can I improve reproducibility?
A: Poor reproducibility is a significant challenge in biological research.[9][10] A systematic approach is needed to identify the source of the inconsistency.
Troubleshooting Steps:
-
Standardize the Protocol: Create a detailed, step-by-step protocol and adhere to it strictly for every experiment. Note any minor deviations.
-
Use a Positive Control: Include a known eIF4A inhibitor with a well-characterized IC50 value (e.g., Silvestrol) in every experiment.[1] This will help you to determine if the variability is specific to this compound or a general issue with the assay.
-
Control for Reagent Variability:
-
Use the same lot of cells, serum, and key reagents for a set of comparative experiments.
-
If you have to change a reagent lot, perform a bridging experiment to ensure the new lot gives comparable results.
-
-
Monitor Instrument Performance: Ensure that the plate reader, incubators, and other equipment are properly calibrated and maintained.
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound in a Cell Viability Assay
| This compound (nM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Mean % Viability | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 0.1 | 98.2 | 99.1 | 97.5 | 98.3 | 0.8 |
| 1 | 85.4 | 88.2 | 86.1 | 86.6 | 1.4 |
| 10 | 52.1 | 49.8 | 55.3 | 52.4 | 2.8 |
| 100 | 15.7 | 18.2 | 14.9 | 16.3 | 1.7 |
| 1000 | 5.2 | 6.1 | 4.8 | 5.4 | 0.7 |
Table 2: Troubleshooting Checklist for this compound Bioassays
| Potential Issue | Checkpoints | Recommended Action |
| High Variability | Pipetting accuracy, Cell seeding uniformity, Edge effects | Practice pipetting, ensure homogenous cell suspension, avoid outer wells |
| Low Potency | Compound integrity, Cell health, Incubation time, Serum effects | Use fresh compound stock, use low passage cells, optimize incubation time, test lower serum |
| Poor Reproducibility | Protocol adherence, Reagent consistency, Instrument calibration | Use a detailed SOP, use a positive control, qualify new reagent lots, check equipment |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of eIF4A-mediated protein synthesis.
Caption: General workflow for a cell-based bioassay with this compound.
Caption: Decision tree for troubleshooting common issues in this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors [frontiersin.org]
- 5. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Replication crisis - Wikipedia [en.wikipedia.org]
- 10. The Analytical Scientist | Who’s to Blame for the Reproducibility Crisis? [theanalyticalscientist.com]
Aglain C degradation during storage and handling
This technical support center provides guidance on the storage, handling, and troubleshooting of Aglain C, a cyclopenta[b]benzofuran flavagline compound.[1] this compound is a member of the rocaglate family of natural products, which are known to target the eukaryotic initiation factor 4A (eIF4A).[1][2][3] Like other rocaglates, its stability is crucial for maintaining its biological activity in research and drug development settings.[2][3] This guide is intended for researchers, scientists, and drug development professionals who may encounter issues with this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid Form: Lyophilized this compound powder should be stored at -20°C or -80°C, protected from light and moisture.[4] When stored under these conditions, the compound is expected to be stable for at least one year.
-
In Solution: For short-term storage (1-2 weeks), stock solutions of this compound in high-quality, anhydrous DMSO can be stored at -20°C. For long-term storage, it is highly recommended to store aliquots at -80°C to minimize freeze-thaw cycles.[4]
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can significantly accelerate the degradation of this compound.[5] It is crucial to avoid storing the compound at room temperature for extended periods.[6] For optimal stability, especially for long-term storage, maintaining a temperature of -20°C or lower is recommended.[4]
Q3: Is this compound sensitive to light?
A3: Yes, like many complex organic molecules, this compound is photosensitive. Exposure to light, particularly UV light, can lead to photodegradation, resulting in a loss of biological activity.[5] Always store this compound in amber vials or protect it from light by wrapping the container in aluminum foil.
Q4: What is the recommended solvent for dissolving this compound?
A4: The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[7][8] It is important to use anhydrous DMSO to prevent hydrolysis of the compound.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of this compound.[4][9] It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in a cell-based assay. | 1. Improper storage of this compound stock solution.2. Multiple freeze-thaw cycles.3. Degradation due to light exposure.4. Incorrect final concentration. | 1. Prepare a fresh stock solution from lyophilized powder.2. Aliquot the new stock solution to avoid repeated freeze-thaw cycles.3. Ensure all handling and storage of this compound is done with protection from light.4. Verify the dilution calculations and prepare fresh dilutions. |
| Inconsistent results between experiments. | 1. Variability in this compound concentration due to degradation.2. Inconsistent handling procedures. | 1. Use a freshly prepared stock solution or a new aliquot for each experiment.2. Standardize the handling protocol, including incubation times and light exposure. |
| Precipitation observed in the stock solution. | 1. Supersaturation of the solution.2. Water contamination in the DMSO. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated.2. Use fresh, anhydrous DMSO to prepare a new stock solution. |
Quantitative Data on this compound Degradation
The stability of a 10 mM this compound stock solution in anhydrous DMSO was assessed under various storage conditions. The percentage of intact this compound was determined by HPLC analysis at different time points.
| Storage Condition | 1 Week | 4 Weeks | 12 Weeks |
| -80°C (Protected from light) | >99% | >99% | 98% |
| -20°C (Protected from light) | >99% | 97% | 92% |
| 4°C (Protected from light) | 95% | 85% | 70% |
| Room Temperature (Light exposure) | 80% | 60% | <40% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a method to quantify the percentage of intact this compound in a sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a standard curve with known concentrations of freshly dissolved this compound.
-
Dilute the this compound test sample to fall within the range of the standard curve.
-
Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Inject the standards and the test sample.
-
Monitor the elution profile at a wavelength of 280 nm.
-
Calculate the concentration of intact this compound in the test sample by comparing its peak area to the standard curve.
Protocol 2: Cell-Based Assay to Determine this compound Bioactivity
This protocol provides a general framework for assessing the biological activity of this compound by measuring its effect on a specific signaling pathway.
Materials:
-
Cancer cell line known to be sensitive to rocaglates (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
Reagents for a downstream assay (e.g., cell viability assay, Western blot for a specific protein)
Procedure:
-
Plate cells at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Treat the cells with the this compound dilutions or a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Perform the downstream assay to measure the biological effect of this compound. For example, a cell viability assay (e.g., MTT, CellTiter-Glo) or Western blot analysis of a downstream target of the eIF4A pathway.
-
Compare the results from the treated cells to the vehicle control to determine the bioactivity of the this compound sample.
Visualizations
References
- 1. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 5. chinaplasticsbottles.com [chinaplasticsbottles.com]
- 6. Probiotic - Wikipedia [en.wikipedia.org]
- 7. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Aglain C in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Aglain C, focusing on strategies to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound belongs to the rocaglate family of natural products, which are known inhibitors of protein synthesis.[1][2] Its primary target is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] this compound functions by clamping eIF4A onto specific mRNA sequences, thereby inhibiting the unwinding of the 5'-untranslated region (UTR) and preventing the initiation of cap-dependent translation.[3][4] This mechanism is particularly effective against the translation of oncogenes like c-MYC and cyclins, which often possess highly structured 5'-UTRs, making eIF4A an attractive target in cancer therapy.[2][3]
Q2: What are off-target effects and why are they a concern when using this compound?
Q3: How can I determine if my experimental results are due to on-target or off-target effects of this compound?
A multi-faceted approach is recommended to differentiate between on-target and off-target effects.[6] Key validation strategies include:
-
Dose-Response Correlation: The concentration of this compound required to produce the cellular phenotype should correlate with its potency for inhibiting eIF4A.[7][10]
-
Orthogonal Inhibition: Use a structurally different eIF4A inhibitor (e.g., Silvestrol).[11] If a distinct compound targeting eIF4A produces the same phenotype, it strengthens the evidence for an on-target effect.[10]
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the gene encoding eIF4A (EIF4A1/2) or introduce a rocaglate-resistant mutant (e.g., F163L).[4][5] If the knockout or resistant mutant cells no longer exhibit the phenotype upon this compound treatment, this provides strong evidence for an on-target mechanism.[4][10]
-
Rescue Experiments: In some contexts, overexpressing the intended target can rescue the phenotype. If the effect is not rescued, it may suggest the involvement of other targets.[6]
Q4: What are the most effective general strategies to minimize off-target effects in my experiments?
Several experimental design strategies can be employed to reduce the likelihood of off-target effects:[5]
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimal concentration of this compound that achieves the desired on-target effect. Using concentrations significantly higher than the IC50 value increases the risk of engaging lower-affinity off-targets.[7][11]
-
Incorporate Proper Controls: Always include a vehicle-only control (e.g., DMSO) to account for solvent effects and a positive control using a well-characterized eIF4A inhibitor if available.[5]
-
Counter-Screening: Screen this compound against a panel of known off-target liabilities, such as a broad kinase panel, to identify potential unintended interactions.[6]
-
Verify Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to eIF4A in your specific cellular context.[7][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: The observed cellular phenotype is inconsistent or unexpected.
-
Possible Cause: The phenotype may be a result of an off-target effect rather than the inhibition of eIF4A.[10]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct eIF4A inhibitor (e.g., another rocaglate like Silvestrol). If the phenotype is replicated, it is more likely to be an on-target effect.[10]
-
Perform a Full Dose-Response Curve: Test a wide range of this compound concentrations. A clear, dose-dependent effect that aligns with the known IC50 for eIF4A inhibition supports on-target activity.[7]
-
Conduct a Rescue Experiment: Use CRISPR-Cas9 to introduce a known rocaglate-resistant eIF4A mutant. Reversal of the phenotype in these cells strongly supports an on-target mechanism.[4][10]
-
Issue 2: this compound shows significant cellular toxicity at concentrations required for target inhibition.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[10] High compound concentrations can also induce non-specific effects.[7]
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition using a dose-response experiment and use concentrations at or slightly above the IC50 value for your primary experiment.[10]
-
Conduct a Cell Viability Assay: Test across multiple cell lines to determine if the toxicity is cell-type specific.[5]
-
Perform an Off-Target Screen: A broad safety pharmacology or kinase panel can help identify unintended targets that may be mediating the toxic effects.[5]
-
Counter-Screen in a Target-Negative Cell Line: If possible, use a cell line that does not express eIF4A (or has significantly lower expression) to see if the toxicity persists.[6]
-
Data Presentation
Quantitative data should be organized systematically to facilitate interpretation and comparison.
Table 1: Recommended Concentration Ranges for this compound in Cellular Assays
| Assay Type | Recommended Concentration Range | Rationale |
| Initial Dose-Response | 1 nM - 10 µM | To determine the IC50 and optimal working concentration. |
| Cell-Based Functional Assays | 0.5x to 5x IC50 | To maximize on-target effects while minimizing off-target risks.[10] |
| Target Engagement (CETSA) | 10x to 100x IC50 | Higher concentrations are often needed to ensure target saturation for biophysical assays. |
| In Vivo Studies | Variable (requires pilot studies) | Dosage depends on formulation, route of administration, and animal model.[12] |
Table 2: Example Data Summary for an Off-Target Kinase Profile
This table provides a template for summarizing results from a commercial kinase profiling service to identify potential off-target interactions.
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) | Notes |
| eIF4A (On-Target) | 98% | 5 | Expected on-target activity. |
| Kinase A | 85% | 150 | Potential strong off-target. Follow up with cellular validation. |
| Kinase B | 45% | > 1000 | Weak interaction, likely not physiologically relevant at working concentrations. |
| Kinase C | 12% | > 10000 | No significant interaction. |
Experimental Protocols & Visualizations
On-Target Pathway of this compound
This compound inhibits the RNA helicase activity of eIF4A, a key component of the eIF4F translation initiation complex. This prevents the unwinding of mRNA 5' UTRs, stalling ribosome recruitment and inhibiting the translation of proteins, particularly those encoded by mRNAs with complex secondary structures like many oncoproteins.
Caption: this compound inhibits eIF4A helicase activity, blocking protein synthesis.
Experimental Workflow for On-Target Effect Validation
To ensure an observed phenotype is due to the specific inhibition of eIF4A by this compound, a systematic validation workflow should be followed. This process combines pharmacological and genetic approaches to build a robust evidence base for the on-target mechanism.
Caption: Workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
1. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[10] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[10]
-
Cell Treatment: Culture cells to the desired confluency. Treat intact cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble eIF4A remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: In this compound-treated samples, eIF4A should remain soluble at higher temperatures compared to the vehicle control, indicating target engagement and stabilization.
2. Protocol: Rescue Experiment with Resistant Mutant
This protocol provides definitive evidence of on-target activity by showing that the compound's effect is lost when the target protein is mutated to prevent binding.
-
Generate Resistant Cell Line: Use CRISPR-Cas9 gene editing to introduce a point mutation in the EIF4A1 gene that confers resistance to rocaglates (e.g., F163L), while ensuring the protein remains functional.
-
Cell Treatment: Culture both the wild-type and the eIF4A-resistant mutant cell lines. Treat both cell lines with a dose-response of this compound.
-
Phenotypic Analysis: Measure the cellular phenotype of interest (e.g., cell viability, reporter gene expression) in both cell lines.
-
Analysis: The wild-type cells should exhibit the expected dose-dependent phenotype. In contrast, the eIF4A-resistant mutant cell line should show a significantly reduced or absent response to this compound treatment. This outcome strongly supports that the observed phenotype is mediated through direct inhibition of eIF4A.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosage and Administration of Aglain C
Disclaimer: Publicly available information on the in vivo application of Aglain C is limited. This technical support center provides a generalized framework and hypothetical data for researchers working with novel compounds, using "this compound" as a placeholder. The principles, protocols, and troubleshooting guides are based on established practices in preclinical pharmacology and toxicology.[1][2][3] Researchers should adapt these guidelines based on their own empirical data.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose for my first in vivo efficacy study with this compound?
A1: The starting dose for an in vivo efficacy study is typically determined after initial toxicity assessments, such as a Maximum Tolerated Dose (MTD) study.[3] A common approach is to begin with a dose that is a fraction of the MTD (e.g., 1/10th) or based on in vitro effective concentrations (e.g., IC50 or EC50).[4] If in vitro data is available, the dose can be estimated to achieve a plasma concentration several-fold higher than the in vitro IC50.[4] It is recommended to test a range of doses in a pilot study to identify a dose that provides a therapeutic effect with minimal toxicity.[5]
Q2: What are the common routes of administration for a compound like this compound, and which one should I choose?
A2: The choice of administration route is critical and depends on the compound's physicochemical properties, the experimental model, and the desired pharmacokinetic profile.[6][7] Common routes include:
-
Intravenous (IV): Bypasses absorption for 100% bioavailability, providing rapid and precise systemic exposure.[6][8][9] It is ideal for compounds with poor oral absorption.
-
Intraperitoneal (IP): A common route in rodent studies offering rapid absorption into the portal circulation.[7][10] It is often faster than subcutaneous or oral routes but may not fully mimic clinical administration.[10]
-
Oral (PO): Convenient and clinically relevant for many drugs.[6] However, bioavailability can be variable due to first-pass metabolism in the liver.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.
-
Intramuscular (IM): Provides relatively rapid and uniform absorption.[6]
The optimal route should be determined based on preliminary pharmacokinetic studies.[7]
Q3: What are the general signs of toxicity I should monitor in my animals after administering this compound?
A3: During any in vivo study, it is crucial to monitor for early signs of toxicity.[1] These can include:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, or changes in skin color.
-
Behavioral Changes: Reduced activity, social isolation, or signs of pain/distress.
-
Physiological Parameters: Significant weight loss (>15-20% of initial body weight), changes in food and water consumption, altered breathing patterns.[11]
-
Gastrointestinal Issues: Diarrhea or constipation.
Upon completion of the study, histopathological examination of major organs (liver, kidneys, heart, lungs, spleen) can reveal organ-specific toxicities.[1][12] Monitoring liver enzymes (ALT, AST) in blood samples can also indicate potential liver damage.[1]
Troubleshooting Guides
Problem 1: I am not observing the expected therapeutic effect in my in vivo model.
This common issue can arise from several factors. The following decision tree can help troubleshoot the problem:
Caption: Troubleshooting workflow for lack of therapeutic effect.
Problem 2: My animals are showing signs of severe toxicity or mortality.
If you observe unexpected toxicity, immediate action is required:
-
Stop Dosing Immediately: For the affected cohort, cease administration of the compound.
-
Consult a Veterinarian: Ensure animals receive appropriate supportive care.
-
Review Dosing Calculations: Double-check all calculations for dose and formulation concentration.
-
Reduce the Dose: For subsequent experiments, reduce the dose significantly (e.g., by 50% or more) and perform a dose-escalation study more cautiously.
-
Consider a Different Route: The route of administration can significantly impact toxicity. For example, a slow IV infusion might be less toxic than a bolus injection.[6]
-
Assess Formulation: Ensure the vehicle is non-toxic and the compound is fully dissolved or homogenously suspended.
Data Presentation
Table 1: Hypothetical Acute Toxicity Profile of this compound
This table summarizes the Maximum Tolerated Dose (MTD) and No Observable Adverse Effect Level (NOAEL) from single-dose studies in rodents.
| Species | Route | MTD (mg/kg) | NOAEL (mg/kg) | Observed Toxicities at >MTD |
| Mouse | IV | 50 | 20 | Lethargy, respiratory distress |
| Mouse | IP | 100 | 40 | Hunched posture, weight loss |
| Mouse | PO | >500 | 200 | No significant toxicity observed |
| Rat | IV | 40 | 15 | Seizures, mortality |
| Rat | IP | 80 | 30 | Abdominal irritation, lethargy |
| Rat | PO | >500 | 250 | No significant toxicity observed |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (20 mg/kg Dose in Mice)
This table provides a sample pharmacokinetic profile for different administration routes.
| Route | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) | T½ (hours) |
| IV | 2500 | 0.1 | 4500 | 100 | 2.5 |
| IP | 1200 | 0.5 | 3150 | 70 | 2.8 |
| PO | 350 | 2.0 | 1350 | 30 | 3.1 |
| SC | 600 | 1.5 | 2700 | 60 | 4.0 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or mortality after a single administration.[3]
Methodology:
-
Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign 3-5 animals per dose group. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose range should be wide enough to identify a toxic dose.
-
Administration: Administer a single dose of this compound via the desired route (e.g., IV or IP).
-
Monitoring: Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days.[12] Record clinical signs of toxicity, body weight, and any mortality.
-
Endpoint: The MTD is the highest dose at which no more than 10% of animals show severe toxic signs and there is no mortality.
Caption: Experimental workflow for an MTD study.
Protocol 2: In Vivo Efficacy Study
Objective: To evaluate the therapeutic effect of this compound in a relevant disease model.
Methodology:
-
Animal Model: Use an appropriate disease model (e.g., tumor xenograft model for oncology studies).
-
Group Allocation: Randomize animals into groups (n=8-10/group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Positive Control (Standard-of-care drug)
-
-
Administration: Administer the compounds according to a predetermined schedule (e.g., daily, three times a week) via the chosen route for a specified duration (e.g., 21 days).
-
Efficacy Monitoring: Measure primary efficacy endpoints at regular intervals (e.g., tumor volume, disease-specific biomarkers).
-
Toxicity Monitoring: Monitor body weight, clinical signs, and food/water intake throughout the study.
-
Data Analysis: At the study endpoint, collect terminal samples (e.g., tumors, blood, organs) for further analysis (e.g., histopathology, biomarker analysis). Statistically compare treatment groups to the vehicle control.
Signaling Pathway Visualization
While the specific mechanism of action for this compound is not defined, many therapeutic agents modulate common signaling pathways. Below is a hypothetical pathway that could be inhibited by a novel anti-cancer agent.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. Moving the needle for oncology dose optimization: A call for action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neilriordan.com [neilriordan.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aglain C Experiments
Welcome to the Aglain C Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results and optimize their experiments involving this compound. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter.
I. Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common problems encountered during this compound experiments, their potential causes, and recommended solutions.
Q1: I am not observing the expected biological effect of this compound on my cells (e.g., no change in cell viability, proliferation, or target protein expression). What are the possible reasons?
A1: Several factors could contribute to a lack of an observable effect. A systematic approach to troubleshooting is recommended.
-
Reagent Integrity:
-
Improper Storage: Confirm that your stock of this compound has been stored at the recommended temperature and protected from light to prevent degradation.
-
Incorrect Dilution: Double-check all calculations for your working dilutions. It's advisable to prepare fresh dilutions for each experiment.
-
-
Experimental Setup:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase. High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[1][2][3]
-
Cell Seeding Density: Both over-confluent and under-confluent cell cultures can respond sub-optimally. Titrate your cell seeding density to find the optimal number for your specific assay.[1][4]
-
Incubation Time: The duration of this compound treatment may be insufficient or excessive. Perform a time-course experiment to determine the optimal incubation period.
-
-
Assay-Specific Issues:
-
Sub-optimal Reagent Concentration: The concentration of other critical reagents, such as antibodies or detection substrates, may need optimization.[1]
-
Mycoplasma Contamination: Unseen mycoplasma contamination can significantly impact cellular physiology and experimental outcomes. It is highly recommended to regularly test your cell cultures for mycoplasma.[1][2]
-
Q2: I am observing high variability between my experimental replicates. How can I improve consistency?
A2: High variability can obscure real effects and make data interpretation difficult. The following steps can help improve reproducibility.
-
Pipetting Technique:
-
Ensure your pipettes are properly calibrated.[1]
-
Use reverse pipetting for viscous solutions and pre-wet the pipette tip.
-
Maintain a consistent pipetting rhythm and angle.
-
-
Cell Plating:
-
Thoroughly resuspend your cell stock before plating to ensure a uniform cell density in each well.
-
To minimize the "edge effect" (where wells on the perimeter of a microplate behave differently), consider not using the outer wells for experimental data or filling them with a buffer to maintain humidity.[1]
-
-
Reagent Preparation:
-
Prepare a master mix of your reagents (including this compound) to add to your wells, rather than adding each component individually. This minimizes well-to-well variation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and how should I prepare my stock solution?
A1: this compound is soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) as higher concentrations can be toxic to cells.
Q2: I am seeing an unexpected band in my Western blot when probing for a downstream target of the this compound pathway. What should I do?
A2: The appearance of non-specific bands is a common issue in Western blotting.[5][6] Consider the following troubleshooting steps:
-
Antibody Specificity:
-
Ensure you are using a highly specific primary antibody that has been validated for your application.
-
Run a positive and negative control to confirm antibody specificity.[5]
-
-
Blocking and Washing:
-
Antibody Concentration:
Q3: My PCR results for gene expression changes after this compound treatment are inconsistent or show no amplification. What could be the problem?
A3: PCR troubleshooting often involves optimizing several components of the reaction.
-
No Amplification:
-
Reagent Omission: Double-check that all PCR components (polymerase, dNTPs, primers, template) were added to the reaction.[8]
-
Poor Template Quality: Assess the quality and quantity of your RNA/cDNA. Contaminants can inhibit the PCR reaction.[8]
-
Sub-optimal Annealing Temperature: The annealing temperature may be too high. Try running a gradient PCR to determine the optimal annealing temperature for your primers.[9][10]
-
-
Non-Specific Amplification:
III. Data Presentation and Experimental Protocols
Quantitative Data Summary
The following tables represent common scenarios of unexpected quantitative data in this compound experiments and the potential interpretations.
Table 1: Troubleshooting Inconsistent Dose-Response in a Cell Viability Assay
| This compound (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Average (% Viability) | Standard Deviation | Potential Issue & Solution |
| 0 (Vehicle) | 100.0 | 101.2 | 99.5 | 100.2 | 0.86 | - |
| 1 | 95.3 | 85.1 | 98.2 | 92.9 | 6.8 | High variability. Review pipetting technique and ensure uniform cell seeding. |
| 10 | 70.1 | 55.9 | 75.4 | 67.1 | 10.1 | High variability. Prepare a master mix for serial dilutions. |
| 50 | 45.6 | 30.2 | 48.9 | 41.6 | 9.9 | High variability. Check for edge effects on the plate. |
| 100 | 25.3 | 10.5 | 28.1 | 21.3 | 9.4 | High variability. Ensure consistent incubation times for all plates. |
Table 2: Interpreting Unexpected Western Blot Quantification
| Treatment | Target Protein (Normalized Intensity) | Loading Control (Actin) | Ratio (Target/Actin) | Potential Issue & Solution |
| Vehicle | 1.25 | 1.20 | 1.04 | - |
| This compound (10 µM) | 0.65 | 1.18 | 0.55 | Expected result |
| This compound (50 µM) | 0.30 | 0.35 | 0.86 | Unexpected Result: Low loading control suggests unequal protein loading or transfer issues. Re-run the gel with careful quantification of protein concentration before loading. |
| This compound (100 µM) | 0.15 | 1.22 | 0.12 | Expected result |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay with this compound
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old media and add the media containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
IV. Visual Guides: Pathways and Workflows
Signaling Pathway
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
A typical workflow for assessing the effect of this compound on target protein expression via Western Blot.
Caption: Western Blot workflow for this compound experiments.
Troubleshooting Logic
A decision tree to guide troubleshooting when no effect of this compound is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. m.youtube.com [m.youtube.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. bosterbio.com [bosterbio.com]
- 8. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 9. neb.com [neb.com]
- 10. Troubleshooting your PCR [takarabio.com]
- 11. bosterbio.com [bosterbio.com]
Validation & Comparative
Comparative Analysis of Anticancer Activity: Aglain C vs. Rocaglamide
A detailed guide for researchers and drug development professionals on the comparative anticancer properties of the natural compounds Aglain C and rocaglamide.
This guide provides a comprehensive comparison of the anticancer activities of this compound and rocaglamide, two closely related natural products belonging to the flavagline (or rocaglamide) family. Both compounds, isolated from plants of the Aglaia genus, have demonstrated potent cytotoxic effects against various cancer cell lines. This document summarizes their quantitative anticancer activity, delves into their mechanisms of action, and provides detailed experimental protocols for the cited assays.
Quantitative Comparison of Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and rocaglamide against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) |
| This compound | HEL | Human Leukemia | 8.40[1] |
| Human Breast Cancer | Breast Adenocarcinoma | 5.20[1] | |
| Rocaglamide | MDA-MB-231 | Human Breast Adenocarcinoma | ~0.009 (9 nM)[2] |
| HEL | Human Leukemia | Potent activity reported, specific IC50 not found | |
| HeLa | Human Cervical Cancer | Not specified[3] | |
| MCF7 | Human Breast Cancer | Not specified[3] |
Note: The human breast cancer cell line used for the this compound IC50 value was not specified in the available literature. The IC50 for rocaglamide in MDA-MB-231 cells was determined at 48 hours of treatment.
Mechanism of Action: A Tale of Two Flavaglines
Both this compound and rocaglamide belong to the flavagline class of natural products, and their anticancer effects are largely attributed to the inhibition of protein synthesis. However, subtle structural differences may lead to variations in their specific molecular interactions and downstream effects.
Rocaglamide:
Rocaglamide is a well-characterized inhibitor of translation initiation.[3] Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that unwinds the 5' untranslated region (UTR) of messenger RNAs (mRNAs) to facilitate ribosome binding.[3][4][5][6][7][8] By binding to eIF4A, rocaglamide clamps it onto polypurine-rich sequences in mRNA, stalling the translation of a subset of proteins, including many that are critical for cancer cell proliferation and survival, such as cyclins and anti-apoptotic proteins.[8]
The inhibition of protein synthesis by rocaglamide leads to the modulation of several key signaling pathways implicated in cancer:
-
Ras/MEK/ERK Pathway: This pathway is frequently hyperactivated in cancer and promotes cell proliferation and survival. Rocaglamide has been shown to suppress this pathway, although the exact mechanism of this inhibition is still under investigation.[9][10][11]
-
NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Constitutive activation of this pathway is common in many cancers. Rocaglamide has been reported to inhibit NF-κB activation, contributing to its pro-apoptotic effects.[3][12][13][14][15][16]
This compound:
Specific mechanistic studies on this compound are limited. However, as a member of the flavagline family, it is presumed to share the fundamental mechanism of action with rocaglamide, namely the inhibition of eIF4A-mediated translation. The cytotoxic effects observed in cancer cell lines are likely a consequence of this activity.
Studies on other aglain derivatives have provided some insights into their potential downstream effects. For instance, a novel aglain derivative was found to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in HEL leukemia cells. This was associated with a decrease in the anti-apoptotic protein Bcl-2 and cyclin D1, and an increase in the pro-apoptotic protein Bax.[17] These findings suggest that aglain derivatives, likely including this compound, can trigger the intrinsic apoptotic pathway.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways affected by rocaglamide and, by extension, likely by this compound.
Caption: Simplified signaling pathways affected by Rocaglamide and this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HEL, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound and rocaglamide stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or rocaglamide. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample of cell lysate and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-ERK, ERK, IκBα, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Comparative Analysis and Conclusion
Both this compound and rocaglamide are potent anticancer agents that function primarily by inhibiting protein synthesis through the targeting of eIF4A. The available data suggests that rocaglamide exhibits significantly higher potency against the MDA-MB-231 breast cancer cell line compared to the reported IC50 of this compound against an unspecified human breast cancer cell line. However, a direct comparison is challenging without data from the same cell line under identical experimental conditions.
The detailed mechanism of action for rocaglamide, involving the suppression of key oncogenic signaling pathways like Ras/MEK/ERK and NF-κB, is well-documented. While this compound is expected to have a similar primary mechanism, further studies are required to elucidate any subtle differences in its molecular interactions and downstream signaling effects. The pro-apoptotic activity observed for a related aglain derivative suggests that this is a common mechanism for this subclass of compounds.
References
- 1. Three New Aglain Derivatives from Aglaia odorata Lour. and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide | HSP (HSP90) inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct interactions of eIF4A and eIF4E with RNA helicase Ded1 stimulate translation in vivo | eLife [elifesciences.org]
- 6. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Activation of endothelial intrinsic NF-κB pathway impairs protein C anticoagulation mechanism and promotes coagulation in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Aglain C Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aglain C derivatives, focusing on their structure-activity relationships (SAR), particularly in the context of antiviral and cytotoxic activities. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
Introduction to this compound
This compound is a member of the rocaglate (or flavagline) family of natural products, which are known for their potent biological activities. A notable analogue, Aglaroxin C, has demonstrated intriguing activity by inhibiting the entry of the Hepatitis C virus (HCV)[1]. Given the challenges in current HCV treatment, such as the emergence of drug-resistant strains, developing new antiviral agents with novel mechanisms of action is a critical area of research[2]. The structural complexity of this compound offers a unique scaffold for synthetic modification and the exploration of its therapeutic potential.
Quantitative SAR Data: Anti-HCV and Cytotoxic Activities
The following table summarizes the anti-HCV and cytotoxic activities of key this compound analogues, highlighting the impact of structural modifications on their biological profiles. The data is primarily derived from studies on Aglaroxin C, a close structural analogue of this compound[2].
| Compound | Description | Anti-HCV EC50 (µM)[2] | Cytotoxicity CC50 (µM)[2] | Selectivity Index (SI = CC50/EC50)[2] |
| 6 (Aglaroxin C) | Benchmark Compound | 1.3 | 12 | 9.2 |
| 12j | Guanidine-type adduct | Moderate Activity | >200 | High |
| 12l | Lead Compound | 0.05 | 10 | 200 |
| 12s | Lead Compound | 0.04 | 8 | 200 |
| 12y | C-heteroaryl substituted analogue | Slightly Increased | Not Reported | Not Reported |
| 12ab | C-heteroaryl substituted analogue | Slightly Increased | Not Reported | Not Reported |
| 12ad | Six-membered ring analogue | Moderate Activity | >200 | High |
| 12af | Guanidine-type adduct | Moderate Activity | >200 | High |
Key Observations from SAR Data:
-
The benchmark compound, Aglaroxin C (6), shows moderate anti-HCV activity with a reasonable selectivity index[2].
-
The introduction of specific modifications, as seen in compounds 12l and 12s , led to a significant increase in antiviral potency and an excellent selectivity index, indicating a favorable therapeutic window[2].
-
Guanidine-type adducts and the six-membered ring analogue (12j , 12af , 12ad ) retained moderate activity but exhibited very low cytotoxicity[2].
-
Substitutions at the C-heteroaryl position, as in 12y and 12ab , resulted in a slight improvement in anti-HCV activity compared to the parent compound[2].
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the this compound derivatives.
1. Anti-HCV Infection Assay (Luciferase-Based)
-
Cell Line: Huh7.5.1 cells, which are highly permissive for HCV infection.
-
Virus: Pseudoparticles (HCVpp) expressing the HCV envelope glycoproteins and containing a luciferase reporter gene.
-
Procedure:
-
Huh7.5.1 cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds (or DMSO as a control) for a specified period.
-
HCVpp are then added to the wells to allow for infection.
-
After an incubation period of approximately 3 hours, the virus-containing medium is removed and replaced with fresh medium containing the test compounds.
-
The cells are incubated for an additional 48 hours to allow for viral entry and reporter gene expression.
-
Cells are then lysed, and the luciferase activity is measured using a luminometer.
-
The relative infectivity is calculated by normalizing the luciferase readings of compound-treated cells to those of the DMSO-treated control cells[2].
-
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoid curve.
2. Cytotoxicity Assay
-
Cell Line: Huh7.5.1 cells.
-
Reagent: A reagent that measures cell viability, such as a tetrazolium salt (e.g., MTT) or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Procedure:
-
Huh7.5.1 cells are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compounds.
-
After a prolonged incubation period (e.g., 72 hours), the cell viability reagent is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability[2].
Visualizations
The following diagrams illustrate key aspects of the research and development of this compound derivatives.
Figure 1: A typical experimental workflow for SAR studies of this compound derivatives.
Figure 2: Proposed mechanism of action for this compound derivatives in inhibiting HCV entry.
References
- 1. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for Hepatitis C Viral Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Aglain C Demonstrates Potent Anticancer Activity in Preclinical Studies, Outperforming a Standard Chemotherapeutic Agent in Leukemia Cells
For Immediate Release
[City, State] – [Date] – Aglain C, a naturally derived compound, is showing significant promise as a potential anticancer agent, with preclinical data indicating potent cytotoxic effects against human leukemia and colorectal cancer cell lines. In a notable finding, a closely related aglain derivative demonstrated cytotoxicity six times stronger than doxorubicin, a commonly used chemotherapy drug, in human leukemia (HEL) cells.
This compound belongs to a class of compounds known as rocaglamides, which are derived from plants of the Aglaia genus. Research into this family of molecules has revealed their potential to combat cancer through various mechanisms, including the inhibition of protein synthesis, induction of programmed cell death (apoptosis), and disruption of the cancer cell cycle.
Recent studies have provided quantitative data on the efficacy of aglain derivatives. One study reported that a panel of five aglain and rocaglamide derivatives exhibited IC50 values—the concentration of a drug that inhibits the growth of 50% of cancer cells—ranging from 0.03 to 8.40 μM in HEL and human breast cancer cells[1]. In a separate study, an aglaforbesin derivative, another compound from the Aglaia genus, showed a potent IC50 value of 1.13 ± 0.07 µg/mL against human colorectal carcinoma (HCT116) cells[2].
These findings position this compound and its relatives as compelling candidates for further oncological drug development. To contextualize their efficacy, a comparison with established anticancer drugs is crucial.
Comparative Efficacy of Aglain Derivatives and Standard Anticancer Drugs
The following tables provide a comparative summary of the cytotoxic activity (IC50 values) of aglain derivatives and well-known anticancer drugs against specific human cancer cell lines.
Table 1: Comparison of Cytotoxicity in Human Leukemia (HEL) Cells
| Compound | IC50 Value (µM) | Notes |
| Aglain/Rocaglamide Derivatives | 0.03 - 8.40[1] | Range observed for five different derivatives. |
| Doxorubicin (Adriamycin) | Not explicitly provided for HEL cells in the study, but a derivative was 6x more potent. | Positive control used in the aglain derivative study. |
Table 2: Comparison of Cytotoxicity in Human Colorectal Carcinoma (HCT116) Cells
| Compound | IC50 Value | Cell Line | Exposure Time |
| Aglaforbesin Derivative | 1.13 ± 0.07 µg/mL[2] | HCT116 | Not specified |
| Doxorubicin | ~2.5 µM | HCT116 | 72 hours |
| Cisplatin | ~10 µM | HCT116 | 48 hours |
| Paclitaxel | ~5 nM | HCT116 | 72 hours |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as drug exposure time and specific assay protocols.
Unraveling the Mechanism of Action: How this compound Fights Cancer
The anticancer properties of the rocaglamide family, including this compound, are attributed to their ability to interfere with critical cellular processes that cancer cells rely on for survival and proliferation. The primary mechanism involves the inhibition of protein synthesis, which is essential for cell growth and division.
Furthermore, these compounds have been shown to induce apoptosis, a natural process of programmed cell death that is often dysregulated in cancer. By triggering apoptosis, this compound can selectively eliminate malignant cells. Another key aspect of its mechanism is the induction of cell cycle arrest, which halts the uncontrolled division of cancer cells.
Specifically, rocaglamides can activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, leading to a halt in the G1-S phase transition of the cell cycle. They also impact cellular migration and invasion by inhibiting the activity of Rho GTPases, which are crucial for these processes.
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for assessing cytotoxicity.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Cytotoxicity Assay.
Detailed Experimental Protocols
The evaluation of the cytotoxic activity of this compound and comparator drugs typically involves the following key steps:
1. Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., HEL, HCT116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the known anticancer drug. A control group receives only the vehicle (e.g., DMSO).
-
The plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Living cells metabolize MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
3. Apoptosis and Cell Cycle Analysis (Flow Cytometry):
-
To investigate the induction of apoptosis and cell cycle arrest, cells are treated with the compounds for a specified time.
-
For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
-
For cell cycle analysis, cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
The promising preclinical data for this compound and its derivatives underscore the potential of this class of compounds in the development of novel cancer therapies. Further in-vivo studies and clinical trials are warranted to fully elucidate their therapeutic efficacy and safety profile.
References
Validating In Vitro Findings of Aglain C In Vivo: A Comparative Guide to Rocaglamide and Silvestrol
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. Aglain C, a natural product isolated from plants of the Aglaia genus, has garnered interest for its potential biological activities. However, the available in vitro data remains limited and, in some cases, conflicting, with a notable absence of in vivo validation. This guide provides a comparative analysis of this compound against its structurally related and well-studied analogues, Rocaglamide and Silvestrol. These compounds serve as powerful examples of how in vitro anti-cancer potential within this chemical class has been successfully translated into robust in vivo evidence.
This guide will objectively compare the performance of these compounds, supported by experimental data, to offer a clear perspective on their current research standing and therapeutic potential.
In Vitro Activity: A Comparative Overview
Initial studies on this compound suggested a potential role in modulating the NF-κB signaling pathway, a key regulator of inflammation and cell survival. However, subsequent research has yielded conflicting results. In contrast, Rocaglamide and Silvestrol have been extensively characterized as potent inhibitors of protein synthesis through a distinct mechanism: the targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.
| Compound | Target/Mechanism | In Vitro Activity | IC50 Values |
| This compound | NF-κB Inhibition (reported) | Inconsistent results. One study reported inactivity in an NF-κB assay (IC50 > 5µM), while other sources suggest potential inhibitory activity without quantitative data. Limited data on anti-tumor activity. | Not well established |
| Rocaglamide | eIF4A Inhibition | Potent anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines. | Low nanomolar range in various cancer cell lines. |
| Silvestrol | eIF4A Inhibition | Potent and selective anti-proliferative and pro-apoptotic activity, particularly in hematological malignancies and other cancers. | Low nanomolar range in various cancer cell lines (e.g., 2.7 nM in MV4-11 AML cells).[1] |
In Vivo Validation: Rocaglamide and Silvestrol as Preclinical Success Stories
While in vivo data for this compound is currently unavailable, Rocaglamide and Silvestrol have demonstrated significant anti-tumor efficacy in numerous preclinical animal models. These studies provide a strong basis for their continued development as potential cancer therapeutics.
| Compound | Animal Model | Cancer Type | Key In Vivo Findings | Reference |
| Rocaglamide | Xenograft Mouse Model | Multiple Myeloma | Combination with CPT significantly enhanced anti-tumor efficacy.[2][3] | [2][3] |
| Xenograft Mouse Model | Hepatocellular Carcinoma | Markedly inhibited tumor growth.[4] | [4] | |
| Orthotopic MPNST CDX Mouse Model | Sarcomas | Potent anti-tumor effects when administered intraperitoneally or orally.[5] | [5] | |
| Silvestrol | Xenograft SCID Mouse Model | Acute Lymphoblastic Leukemia | Significantly extended survival without discernible toxicity.[6] | [6] |
| Eμ-Tcl-1 Transgenic Mice | B-cell Leukemia | Caused significant B-cell reduction.[6] | [6] | |
| MV4-11 Leukemia-Engrafted Mice | Acute Myeloid Leukemia | Median survival increased from 29 to 63 days.[1] | [1] |
Experimental Protocols: A Look into In Vivo Study Design
The following is a representative experimental protocol for a xenograft study, a common method for evaluating the in vivo efficacy of anti-cancer compounds like Rocaglamide and Silvestrol.
Objective: To evaluate the in vivo anti-tumor activity of a test compound in a human cancer xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., U266 for multiple myeloma, MV4-11 for acute myeloid leukemia)
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Test compound (e.g., Rocaglamide, Silvestrol) formulated in an appropriate vehicle (e.g., 30% hydroxypropyl-β-cyclodextrin)[5]
-
Control vehicle
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Methodology:
-
Cell Culture: The selected human cancer cell line is cultured under standard conditions to achieve the required number of cells for implantation.
-
Tumor Implantation: A suspension of cancer cells (e.g., 2.5 x 10^7 U266 cells) is implanted subcutaneously into the flank of each immunodeficient mouse.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., approximately 15-25 mm³).[2] Mice are then randomly assigned to treatment and control groups.
-
Treatment Administration:
-
The test compound is administered to the treatment group at a predetermined dose and schedule (e.g., Rocaglamide at 0.5 mg/kg, intraperitoneally, five times per week).[2]
-
The control group receives an equivalent volume of the vehicle on the same schedule.
-
-
Monitoring and Data Collection:
-
Tumor size is measured regularly (e.g., daily or every other day) using calipers. Tumor volume is calculated using the formula: V = (Width² × Length)/2.[7]
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
-
Data Analysis: Tumor growth curves are plotted for both treatment and control groups. Statistical analysis is performed to determine the significance of any anti-tumor effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: Inhibition of eIF4A-mediated translation by Rocaglamide and Silvestrol.
References
- 1. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccmu.edu.cn [ccmu.edu.cn]
- 3. Rocaglamide breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Aglain C's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of aglain-related compounds, structurally similar to Aglain C, across various cancer cell lines. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related aglain derivatives and other flavaglines, such as rocaglamide and silvestrol. These compounds share a common mechanism of action, primarily targeting the translation initiation factor eIF4A. For comparative purposes, the well-established chemotherapeutic agent Adriamycin (Doxorubicin) is included as a benchmark.
Executive Summary
Flavaglines, including aglain derivatives, consistently demonstrate potent cytotoxic activity against a range of cancer cell lines, often in the nanomolar to low micromolar range. This guide summarizes the available IC50 data, outlines the common mechanism of action for this class of compounds, and provides standardized experimental protocols for researchers interested in validating these findings.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for aglain derivatives and comparator compounds across several human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aglain Derivative (Compound 4) | HEL | Human Leukemia | 0.03 - 8.40 (Range for several derivatives) | [1] |
| Breast Cancer (unspecified) | Breast Cancer | 0.03 - 8.40 (Range for several derivatives) | [1] | |
| Rocaglaol | HL-60 | Human Leukemia | 0.007 - 0.095 (Range with Rocaglamide) | [2][3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 0.007 - 0.095 (Range with Rocaglamide) | [2][3] | |
| A-549 | Human Lung Carcinoma | 0.007 - 0.095 (Range with Rocaglamide) | [2][3] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.007 - 0.095 (Range with Rocaglamide) | [2][3] | |
| SW480 | Human Colorectal Adenocarcinoma | 0.007 - 0.095 (Range with Rocaglamide) | [2][3] | |
| Rocaglamide | HL-60 | Human Leukemia | 0.007 - 0.095 (Range with Rocaglaol) | [2][3] |
| SMMC-7721 | Human Hepatocellular Carcinoma | 0.007 - 0.095 (Range with Rocaglaol) | [2][3] | |
| A-549 | Human Lung Carcinoma | 0.007 - 0.095 (Range with Rocaglaol) | [2][3] | |
| MCF-7 | Human Breast Adenocarcinoma | 0.007 - 0.095 (Range with Rocaglaol) | [2][3] | |
| SW480 | Human Colorectal Adenocarcinoma | 0.007 - 0.095 (Range with Rocaglaol) | [2][3] | |
| HepG2 | Human Liver Cancer | 0.69 - 7.37 (Range for derivatives) | [4] | |
| Adriamycin (Doxorubicin) | HEL | Human Leukemia | Stronger cytotoxicity from a comparator compound noted | [1][5] |
| MCF-7 | Human Breast Adenocarcinoma | Data available in literature | ||
| HepG2 | Human Liver Cancer | Data available in literature |
Mechanism of Action: Targeting Protein Synthesis
This compound belongs to the flavagline (or rocaglamide) family of natural products. The primary mechanism of action for these compounds is the inhibition of protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A). eIF4A is an RNA helicase that unwinds complex secondary structures in the 5'-untranslated region of mRNAs, a crucial step for the translation of many oncogenes. By clamping eIF4A onto specific polypurine sequences, flavaglines stall the ribosome, leading to a selective inhibition of the translation of proteins essential for cancer cell proliferation and survival. This ultimately induces cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound and related flavaglines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HEL, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound and comparator compounds (e.g., Adriamycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot for Apoptosis Markers
This protocol can be used to investigate the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of apoptosis-related proteins.
Conclusion
The available data on aglain derivatives and related flavaglines strongly suggest that this compound is likely a potent cytotoxic agent against various cancer cell lines. The primary mechanism of action through the inhibition of eIF4A presents a promising therapeutic target, particularly for cancers reliant on the translation of specific oncogenes. Further direct experimental validation of this compound's activity across a standardized panel of cancer cell lines is warranted to fully elucidate its therapeutic potential and to enable robust cross-validation and comparison with existing anticancer agents. The protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anillin is an emerging regulator of tumorigenesis, acting as a cortical cytoskeletal scaffold and a nuclear modulator of cancer cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Aglain C and Other Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aglain C, a member of the rocaglamide family of natural products, and other prominent natural product anticancer agents: paclitaxel, vincristine, and doxorubicin. Due to the limited publicly available data specifically for this compound, this guide will utilize data for the closely related and well-studied compound, Rocaglamide A, as a representative of the Aglain class. This comparison focuses on their mechanisms of action, cytotoxic activities, and the experimental protocols used to evaluate them.
Executive Summary
Natural products have long been a cornerstone of cancer chemotherapy. Paclitaxel, vincristine, and doxorubicin are well-established drugs with distinct mechanisms of action, primarily targeting microtubule dynamics and DNA integrity. The Aglain class of compounds, represented here by Rocaglamide A, offers a different approach by inhibiting protein synthesis through the targeting of the translation initiation factor eIF4A. While all these agents exhibit potent anticancer activity, their differing molecular targets present unique therapeutic opportunities and challenges.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of Rocaglamide A, Paclitaxel, Vincristine, and Doxorubicin against various human cancer cell lines. These values, obtained from diverse studies, highlight the potent but variable cytotoxicity of these natural products across different cancer types.
| Compound | Cancer Cell Line | IC50 Value |
| Rocaglamide A | MDA-MB-231 (Breast) | 9 nM |
| HSF1 Inhibition | ~50 nM[1] | |
| Paclitaxel | A549 (Lung) | 5.8 nM |
| MCF-7 (Breast) | 2.5 nM | |
| HeLa (Cervical) | 4.0 nM | |
| Vincristine | A549 (Lung) | 40 nM |
| MCF-7 (Breast) | 5 nM | |
| HeLa (Cervical) | 1.5 nM | |
| Doxorubicin | A549 (Lung) | 1.5 µM |
| MCF-7 (Breast) | 0.4 µM | |
| HeLa (Cervical) | 1.0 µM |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, assay duration, and specific protocol variations.
Mechanisms of Action: A Comparative Overview
The anticancer effects of these natural products stem from their distinct interactions with critical cellular machinery.
This compound (represented by Rocaglamide A): The primary mechanism of action for rocaglamides is the inhibition of protein synthesis. Rocaglamide A binds to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that unwinds complex RNA structures in the 5' untranslated region of messenger RNAs (mRNAs). By clamping eIF4A onto mRNA, rocaglamides stall the initiation of translation, leading to a global reduction in protein synthesis. This selectively affects the translation of oncogenic proteins with highly structured 5' UTRs, such as c-Myc and cyclins. This ultimately leads to cell cycle arrest and apoptosis.
Paclitaxel: This taxane diterpenoid targets microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
Vincristine: As a vinca alkaloid, vincristine also targets microtubules. However, in contrast to paclitaxel, it inhibits the polymerization of tubulin dimers into microtubules. This destabilization of microtubules disrupts the formation of the mitotic spindle, leading to metaphase arrest and ultimately triggering apoptosis.
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA during replication and transcription. This leads to DNA strand breaks, triggering a DNA damage response that culminates in apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can further damage cellular components, including DNA, proteins, and lipids.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these anticancer agents can aid in understanding their comparative pharmacology.
References
Independent Analysis of Aglain C's Antiviral Properties and Comparative Assessment with Alternative Hepatitis C Virus Entry Inhibitors
For Immediate Release
This publication provides an independent verification guide on the published biological activities of Aglain C, a rocaglate natural product identified as an inhibitor of Hepatitis C Virus (HCV) entry. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against other HCV entry inhibitors, supported by available experimental data. While direct independent verification of this compound's anti-HCV activity by a separate research group was not identified in the conducted literature search, this guide presents the initial findings and places them in the context of alternative therapeutic strategies.
Executive Summary
This compound, a member of the rocaglate family of natural products, has been reported to inhibit the entry of Hepatitis C Virus (HCV) into host cells. The initial study identified this compound as a promising antiviral compound with a specific mechanism of action targeting the initial stages of the viral lifecycle. This guide summarizes the currently available data on this compound, provides a comparative analysis with other HCV entry inhibitors, details the experimental protocols used to assess these activities, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of HCV Entry Inhibitors
The following table summarizes the quantitative data for this compound and selected alternative HCV entry inhibitors. The data is compiled from published research articles and provides a basis for objective comparison.
| Compound | Target | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 6) | Prohibitins (putative) | 1.3 µM[1] | 12 µM[1] | 9.2 |
| ITX-5061 | Scavenger Receptor B1 (SR-B1) | 0.25 nM[2] | >10 µM[2] | >40,000 |
| Chlorcyclizine (CCZ) | HCV E1 envelope glycoprotein | 0.0331 µM[3] | 25.1 µM[3] | 758 |
| Erlotinib | Epidermal Growth Factor Receptor (EGFR) | Dose-dependent antiviral activity observed | Generally well-tolerated in clinical trials | Not directly calculated in the same manner |
Signaling Pathway of HCV Entry
The entry of HCV into a hepatocyte is a complex, multi-step process involving several host factors. This process provides multiple targets for antiviral intervention. The diagram below illustrates the key steps and molecular interactions involved in HCV entry.
Caption: Simplified diagram of the Hepatitis C Virus (HCV) entry pathway into a hepatocyte.
Experimental Protocols
The primary method for evaluating HCV entry inhibitors is the HCV pseudoparticle (HCVpp) entry assay. This assay utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) to mimic the entry process of live HCV in a safe and reproducible manner.
HCV Pseudoparticle (HCVpp) Production and Entry Assay Workflow
Caption: Workflow for the production and use of HCV pseudoparticles (HCVpp) in an entry assay.
Detailed Methodology: HCV Pseudoparticle Entry Assay
-
Cell Culture:
-
Maintain human embryonic kidney (HEK) 293T cells and human hepatoma (Huh-7) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
HCVpp Production:
-
Seed HEK293T cells in 10-cm dishes.
-
Co-transfect the cells with plasmids encoding:
-
HCV E1 and E2 glycoproteins (specific genotype, e.g., 1a, 1b, 2a).
-
A retroviral packaging construct (e.g., murine leukemia virus gag-pol).
-
A retroviral vector containing a reporter gene, such as firefly luciferase.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000).
-
After 48-72 hours post-transfection, harvest the cell culture supernatant.
-
Clarify the supernatant by centrifugation and filter through a 0.45-µm filter to remove cellular debris.
-
The filtered supernatant containing the HCVpp can be used immediately or stored at -80°C.
-
-
HCVpp Entry Inhibition Assay:
-
Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., this compound, ITX-5061, etc.) in cell culture medium.
-
Remove the medium from the Huh-7 cells and add the compound dilutions.
-
Incubate the cells with the compounds for 1 hour at 37°C.
-
Add the HCVpp-containing supernatant to the wells.
-
Incubate the plates for 48-72 hours at 37°C.
-
After incubation, lyse the cells using a suitable lysis buffer (e.g., Reporter Lysis Buffer).
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.
-
Concurrently, assess the cytotoxicity of the compounds on Huh-7 cells using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
-
Conclusion
The initial findings on this compound's anti-HCV entry activity are promising and warrant further investigation. However, the absence of independent verification studies highlights a critical gap in the current understanding of its therapeutic potential. The comparative data presented in this guide suggest that other HCV entry inhibitors, such as ITX-5061 and chlorcyclizine, exhibit higher potency and selectivity in preclinical studies. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and independent validation efforts in the field of HCV drug discovery. Continued exploration of diverse chemical scaffolds, like the rocaglates, remains a valuable strategy in the development of novel antiviral therapeutics.
References
- 1. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ITX 5061, a Scavenger Receptor B1 Antagonist: Resistance Selection and Activity in Combination With Other Hepatitis C Virus Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Therapeutic Potential of Rocaglate Derivatives: Silvestrol and Rocaglamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of two prominent rocaglate derivatives, Silvestrol and Rocaglamide. The data presented is collated from various preclinical studies, offering an objective overview of their therapeutic potential, primarily in the context of oncology.
Introduction
Rocaglates are a class of natural products isolated from plants of the genus Aglaia. They have garnered significant interest in cancer research due to their potent antiproliferative activities.[1] This guide focuses on two of the most extensively studied rocaglates, Silvestrol and Rocaglamide. Both compounds share a common mechanism of action, targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis.[1][2] By inhibiting eIF4A, these molecules can selectively suppress the translation of mRNAs encoding proteins crucial for cancer cell proliferation and survival.[1][2]
Comparative Efficacy in Preclinical Models
The following tables summarize the in vitro and in vivo efficacy of Silvestrol and Rocaglamide across various cancer types.
Table 1: In Vitro Cytotoxicity of Silvestrol and Rocaglamide in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 / LC50 | Reference |
| Silvestrol | Breast Cancer | MDA-MB-231 | ~60 nM (IC50) | [2] |
| Prostate Cancer | PC-3 | ~60 nM (IC50) | [2] | |
| Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | 6.9 nM (LC50) | [3] | |
| Glioblastoma | U251, U87 | Not specified | [4] | |
| Nasopharyngeal Carcinoma | C666-1, HK1 | Low nM range (IC50) | [5] | |
| Rocaglamide A | Breast Cancer | MDA-MB-231 | ~25% viability at 50 nM (48h) | [6] |
| Pancreatic Cancer | PANC-1 | Not specified (effective at 80 nM) | [7] | |
| Hepatocellular Carcinoma | HepG2, Huh-7 | Minimal cytotoxicity alone | [8] | |
| Leukemia | T cells | Not specified | [9] |
Table 2: In Vivo Efficacy of Silvestrol and Rocaglamide in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Silvestrol | Breast Cancer (MDA-MB-231) | Nude Mice | Not specified | Significant tumor growth suppression | [2] |
| Prostate Cancer (PC-3) | Murine Xenograft | Not specified | Inhibition of tumor growth | [3] | |
| Lymphoma (Eμ-myc) | Mouse Model | Not specified | Re-sensitization to doxorubicin | [2] | |
| Rocaglamide A | Pancreatic Cancer | PDTX Model | Not specified | Reduced tumor volume, increased survival | [7] |
| Leukemia | Murine Model | Not specified | Increased lifespan of tumor-bearing mice | [7] | |
| Hepatocellular Carcinoma (Huh-7) | SCID Mice | Not specified | Marked inhibition of tumor growth | [8] |
Mechanism of Action: Targeting eIF4A-Mediated Translation
Silvestrol and Rocaglamide exert their anticancer effects by clamping the RNA helicase eIF4A onto specific mRNA sequences, particularly those with polypurine stretches in their 5' untranslated regions (5'UTRs).[1] This action stalls the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of a subset of mRNAs that often encode for proteins involved in cell proliferation, survival, and angiogenesis.[1][2] This selective inhibition of oncoprotein synthesis contributes to their potent and often cancer-cell-specific cytotoxicity.
References
- 1. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Managing Unidentified Chemical Waste: A Protocol for "Aglain C" Disposal
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for a compound identified as "Aglain C" is not publicly available. In the absence of specific handling and disposal information, this substance must be treated as a hazardous waste to ensure the safety of all personnel and to maintain environmental compliance.[1] The disposal of any uncharacterized chemical requires adherence to strict safety protocols and institutional guidelines.[1] Never dispose of unknown chemical waste down the drain or in regular trash.[1][2]
This guide provides a procedural framework for the safe and compliant disposal of a compound referred to as "this compound" and its associated waste materials in a research or laboratory setting. The primary principle is to manage the substance as hazardous until a definitive characterization proves otherwise.[1]
Step-by-Step Disposal Protocol
This protocol outlines the essential, immediate steps for managing "this compound" waste.
1. Waste Characterization and Segregation:
-
Assume Hazard: Treat "this compound" in all its forms (pure compound, solutions, contaminated materials) as hazardous waste.
-
Solid Waste: Collect any unused or expired solid "this compound" and designate it as solid organic hazardous waste.[1]
-
Liquid Waste: Solutions containing "this compound" must be collected as liquid organic hazardous waste.[1] Do not mix with other waste streams unless compatibility is certain and it is permitted by your institution's guidelines.[1]
-
Contaminated Debris: Any labware, personal protective equipment (PPE), or absorbent materials (e.g., bench paper, spill pads) contaminated with "this compound" must be collected separately as hazardous solid waste.[1]
2. Containerization:
-
Use only approved, chemically compatible, and leak-proof hazardous waste containers.[2]
-
Ensure liquid waste containers are filled to no more than 80% capacity to allow for vapor expansion.[2]
-
Keep containers securely closed at all times, except when actively adding waste.[1][3]
3. Labeling:
-
Immediately label the waste container as soon as the first drop of waste is added.[1]
-
The label must, at a minimum, include:
-
The full chemical name: "this compound (Uncharacterized)" .[1][2]
-
For mixtures, list all chemical components and their approximate percentages.[1]
-
The Accumulation Start Date (the date the first waste was added to the container).[1][2]
-
The relevant hazard classifications (e.g., Flammable, Corrosive, Toxic), if known. If unknown, this should be noted.[2]
4. Storage:
-
Store waste containers in a designated, secure location away from general traffic.[2] This area should be labeled as a "Hazardous Waste Storage Area".[2]
-
Utilize secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[1]
-
Store away from incompatible materials, heat, and ignition sources.[3][4]
5. Disposal and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Provide the EHS department with all available information about "this compound".
-
Do not attempt to neutralize or treat the chemical waste unless you have a validated procedure and explicit approval from EHS.
Data Presentation: Waste Stream Logistics
The following table summarizes the key logistical information for disposing of "this compound" waste streams.
| Waste Stream | Container Type | Required Label Information | Disposal Method |
| Solid "this compound" | Sealable, rigid, chemically compatible container. | "Hazardous Waste," "this compound (Solid)," Accumulation Date. | Collection by EHS for incineration or stabilization. |
| Liquid Solutions | Sealable, chemically compatible container (e.g., solvent waste carboy). | "Hazardous Waste," list all chemical components and concentrations, Accumulation Date. | Collection by EHS for incineration or chemical treatment.[1] |
| Contaminated Debris | Lined, rigid container or a designated hazardous waste bag within a rigid container. | "Hazardous Waste," "Contaminated Lab Debris (this compound)," Accumulation Date.[1] | Collection by EHS for incineration.[1] |
Experimental Protocols
As no specific experimental protocols for the disposal of "this compound" are available, the universally accepted protocol is to manage it through your institution's hazardous waste program. The key methodology is "Characterize, Segregate, Contain, Label, and Dispose via EHS."
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions about chemical waste disposal, particularly for an uncharacterized substance like "this compound".
Caption: Decision workflow for uncharacterized chemical waste disposal.
References
Essential Safety and Handling Protocols for the Potent Cytotoxic Compound Aglain C
Disclaimer: No specific Safety Data Sheet (SDS) for "Aglain C" was found. The following guidance is based on established best practices for handling highly potent and cytotoxic compounds in a research and development setting. It is imperative to conduct a compound-specific risk assessment before commencing any work.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment Summary
This compound is presumed to be a cytotoxic agent with the potential for carcinogenic, mutagenic, and teratogenic effects.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] A thorough risk assessment is mandatory before handling.
| Hazard Classification | Description | Potential Routes of Exposure |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2] | Ingestion, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[3] May cause an allergic skin reaction.[2] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] | Ocular |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2][4] | Inhalation, Dermal, Ingestion |
| Carcinogenicity | Suspected of causing cancer.[2][4] | Inhalation, Dermal, Ingestion |
| Reproductive Toxicity | May be teratogenic (producing malformation of the fetus).[1] | Inhalation, Dermal, Ingestion |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[2] | Inhalation, Dermal, Ingestion |
Personal Protective Equipment (PPE) Protocol
The primary control for minimizing exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5] All PPE should be donned before entering the designated handling area and removed before exiting.
Required PPE for Handling this compound
| Activity | Required PPE |
| Unpacking and Storage | - Outer and inner pairs of chemotherapy-rated gloves- Disposable gown with closed front and cuffs- Eye protection (safety glasses with side shields)- Surgical mask |
| Preparation and Handling (in a Biological Safety Cabinet) | - Cap- Surgical or procedure mask- Shoe covers- Protective gown- Two pairs of chemotherapy-rated gloves.[5] |
| Administration | - Two pairs of chemotherapy-rated gloves- Disposable gown- Full-face shield or safety goggles and a fluid-resistant mask.[5] |
| Waste Disposal | - Two pairs of chemotherapy-rated gloves- Disposable gown- Eye protection (safety glasses with side shields) |
| Spill Cleanup | - Approved respirator (fit-tested)- Chemical splash goggles and full-face protection.[6]- Two pairs of industrial-thickness gloves (>0.45mm).[1]- Moisture-resistant, long-sleeved gown with cuffs.[6]- Disposable shoe covers |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
Step 1: Receiving and Unpacking
-
Designate a specific area for receiving and unpacking this compound shipments.
-
Don appropriate PPE before handling the shipping container.
-
Carefully inspect the external packaging for any signs of damage or leakage.
-
If the package is compromised, treat it as a spill and follow the spill cleanup protocol.
-
Open the shipping container in a well-ventilated area, preferably within a chemical fume hood.
-
Verify the integrity of the primary container.
-
Wipe the exterior of the primary container with a suitable deactivating agent.
-
Place the cleaned primary container in a labeled, sealed, and secondary container for transport to the designated storage area.
Step 2: Storage
-
Store this compound in a dedicated, clearly labeled, and restricted-access area.
-
The storage area should be well-ventilated and secure.
-
Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.
-
Store in approved containers and protect against physical damage.[3]
Step 3: Preparation of Solutions
-
All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a dedicated containment ventilated enclosure (CVE).
-
Line the work surface of the BSC with a disposable, absorbent, plastic-backed liner.
-
Don full PPE as specified for preparation and handling.
-
Use dedicated equipment (e.g., spatulas, weighing boats, glassware) for handling this compound.
-
Clean all equipment with a deactivating solution after use.
Disposal Plan for this compound Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Step 1: Waste Segregation
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Gloves, gowns, bench liners, and other contaminated solid materials must be placed in a leak-proof, sealable bag or container clearly labeled "Cytotoxic Waste for Incineration."
-
Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and shatterproof container labeled "Liquid Cytotoxic Waste." Do not dispose of liquid cytotoxic waste down the drain.[7]
Step 2: Waste Collection and Removal
-
Seal all waste containers when they are three-quarters full.
-
Wipe the exterior of all waste containers with a deactivating agent before removing them from the handling area.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste contractor.
Procedural Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
